6-Ethylpicolinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-ethylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-6-4-3-5-7(9-6)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCFVDRVMFLUJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463574 | |
| Record name | 6-Ethylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4080-48-2 | |
| Record name | 6-Ethylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Ethylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the plausible synthesis pathway for 6-ethylpicolinic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental procedures in peer-reviewed literature, this guide outlines a robust synthetic strategy based on well-established oxidation reactions of alkylpyridines, supported by patent literature.
Core Synthesis Pathway: Oxidation of 2-Ethyl-6-methylpyridine
The most direct and industrially scalable approach to this compound is the selective oxidation of the methyl group of 2-ethyl-6-methylpyridine. This method leverages the higher reactivity of the methyl group in the 2-position of the pyridine ring towards oxidation compared to the ethyl group. Strong oxidizing agents such as nitric acid or potassium permanganate are typically employed for this transformation.
Proposed Synthesis Reaction
Caption: Proposed synthesis of this compound.
Experimental Protocol: Nitric Acid Oxidation (Proposed)
Materials:
-
2-Ethyl-6-methylpyridine
-
Nitric Acid (65-70%)
-
High-pressure reactor (e.g., stainless steel autoclave)
Procedure:
-
Charge the high-pressure reactor with 2-ethyl-6-methylpyridine and a stoichiometric excess of nitric acid. A molar ratio of nitric acid to the alkylpyridine in the range of 5:1 to 10:1 is typically used.
-
Seal the reactor and pressurize with an inert gas (e.g., nitrogen) to an initial pressure of 30-50 atm.
-
Heat the reactor to a temperature between 180°C and 250°C. The reaction is typically exothermic, and careful temperature control is crucial.
-
Maintain the reaction at the set temperature and pressure for a period of 2 to 6 hours. Reaction progress can be monitored by sampling and analyzing the reaction mixture using techniques like GC-MS or HPLC.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Transfer the reaction mixture to a suitable vessel and neutralize the excess nitric acid with a base, such as sodium hydroxide or sodium carbonate, to a pH of 3-4. This will precipitate the crude this compound.
-
Isolate the crude product by filtration and wash with cold water.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as water-ethanol or toluene.
Quantitative Data Summary
The following table summarizes the typical reaction parameters for the nitric acid oxidation of alkylpyridines, based on analogous transformations.[1][2] It is important to note that these are generalized conditions and optimization for the specific synthesis of this compound would be required to achieve optimal yields.
| Parameter | Value | Reference(s) |
| Starting Material | 2-Ethyl-6-methylpyridine | [1] |
| Oxidizing Agent | Nitric Acid (65-70%) | [1][2] |
| Molar Ratio (HNO₃:Substrate) | 5:1 to 10:1 | [1] |
| Temperature | 180 - 250 °C | [1][2] |
| Pressure | 30 - 50 atm | [2] |
| Reaction Time | 2 - 6 hours | [2] |
| Expected Product | This compound | |
| Reported Yields (Analogous Reactions) | 60 - 85% | [2] |
Alternative Synthesis Pathway: Grignard Reaction and Carboxylation
An alternative, though more complex, route to this compound involves a Grignard-based approach. This pathway would start with a suitable 2-halo-6-ethylpyridine, which is then converted to a Grignard reagent, followed by carboxylation with carbon dioxide.
Proposed Alternative Synthesis Workflow
Caption: Alternative synthesis of this compound via Grignard reaction.
This method offers an alternative for small-scale laboratory synthesis but may be less economically viable for large-scale production compared to the direct oxidation route.
Safety Considerations
The described synthesis protocols involve the use of strong oxidizing agents, high pressures, and elevated temperatures. It is imperative that these reactions are carried out by trained personnel in a well-ventilated fume hood and with appropriate personal protective equipment. A thorough risk assessment should be conducted before commencing any experimental work.
Conclusion
The synthesis of this compound is most practically achieved through the selective oxidation of 2-ethyl-6-methylpyridine. While a specific, optimized protocol is not widely published, the methodology is well-precedented in the patent literature for similar alkylpyridines. The provided information serves as a detailed guide for researchers and drug development professionals to design and execute the synthesis of this important heterocyclic compound. Further process development and optimization will be necessary to translate these methods into robust and scalable manufacturing processes.
References
An In-depth Technical Guide to the Chemical Properties of 6-Ethylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Ethylpicolinic acid, a substituted pyridine carboxylic acid, is a compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, predicted spectral data, and potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of picolinic acid derivatives.
Chemical and Physical Properties
This compound, also known as 6-ethyl-2-pyridinecarboxylic acid, possesses the chemical formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . Its chemical structure consists of a pyridine ring substituted with a carboxylic acid group at the 2-position and an ethyl group at the 6-position. The physicochemical properties of this compound are summarized in the table below. It is important to note that while the melting point has been experimentally determined, the boiling point, density, and pKa values are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 4080-48-2 | --INVALID-LINK-- |
| Molecular Formula | C₈H₉NO₂ | --INVALID-LINK-- |
| Molecular Weight | 151.16 g/mol | --INVALID-LINK-- |
| Melting Point | 63-64 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 293.0 ± 28.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.180 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 1.09 ± 0.50 | --INVALID-LINK-- |
Spectral Data (Predicted)
To facilitate the identification and characterization of this compound, predicted spectral data are provided below. These predictions are generated using established computational algorithms and can serve as a reference for experimental analysis.
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum of this compound in a non-polar solvent would likely exhibit the following signals: A triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and three distinct signals in the aromatic region for the pyridine ring protons. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.3 | Triplet | 3H | -CH₂CH₃ |
| ~2.8 | Quartet | 2H | -CH₂ CH₃ |
| ~7.5 | Doublet | 1H | Pyridine-H |
| ~7.8 | Triplet | 1H | Pyridine-H |
| ~8.1 | Doublet | 1H | Pyridine-H |
| >10 | Broad Singlet | 1H | -COOH |
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal.
| Chemical Shift (ppm) | Assignment |
| ~14 | -CH₂CH₃ |
| ~26 | -CH₂ CH₃ |
| ~122 | Pyridine-C |
| ~125 | Pyridine-C |
| ~138 | Pyridine-C |
| ~149 | Pyridine-C (quaternary) |
| ~160 | Pyridine-C (quaternary) |
| ~168 | -C OOH |
Infrared (IR) Spectroscopy (Predicted)
The predicted IR spectrum of this compound would display characteristic absorption bands for the functional groups present. A broad O-H stretch from the carboxylic acid dimer would be observed in the range of 2500-3300 cm⁻¹. A strong C=O stretch for the carbonyl group would appear around 1700-1725 cm⁻¹. C-H stretching vibrations from the ethyl group and the pyridine ring would be seen around 2850-3100 cm⁻¹.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| 2850-2970 | Medium | C-H stretch (Alkyl) |
| 3000-3100 | Medium | C-H stretch (Aromatic) |
| 1700-1725 | Strong | C=O stretch (Carboxylic acid) |
| 1580-1610 | Medium | C=C and C=N stretch (Pyridine ring) |
| 1200-1300 | Medium | C-O stretch |
| ~900 | Medium | O-H bend |
Mass Spectrometry (Predicted Fragmentation)
In an electron ionization mass spectrum, this compound (Molar Mass: 151.16) would be expected to show a molecular ion peak (M⁺) at m/z 151. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 106, and the loss of the ethyl group (-CH₂CH₃, 29 Da) resulting in a fragment at m/z 122. Further fragmentation of the pyridine ring would also be observed.
| m/z | Proposed Fragment |
| 151 | [M]⁺ |
| 134 | [M - OH]⁺ |
| 122 | [M - C₂H₅]⁺ |
| 106 | [M - COOH]⁺ |
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of 6-alkylpicolinic acids involves the oxidation of the corresponding 2-alkyl-6-methylpyridine.
Reaction: Oxidation of 2-ethyl-6-methylpyridine.
Reagents and Equipment:
-
2-ethyl-6-methylpyridine
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Water
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether or other suitable organic solvent
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve 2-ethyl-6-methylpyridine in water in a round-bottom flask.
-
Slowly add a solution of potassium permanganate in water to the flask while stirring.
-
Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with sulfuric acid to a pH of approximately 3-4.
-
If excess permanganate is present, decolorize with a small amount of sodium bisulfite.
-
Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are limited. However, picolinic acid and its derivatives are known to exhibit a range of biological effects, which can provide insights into the potential activities of the 6-ethyl analog. Picolinic acid is a known chelator of metal ions such as zinc, iron, and chromium. This chelation activity is believed to be a key mechanism behind some of its biological effects.
Derivatives of picolinic acid have been investigated for their potential as:
-
Antimicrobial agents: Some picolinic acid derivatives have shown activity against various bacteria and fungi.
-
Antiviral agents: Picolinic acid itself has been reported to have antiviral properties.
-
Enzyme inhibitors: The picolinate scaffold is present in several drug candidates that act as enzyme inhibitors.
The diagram below illustrates a hypothetical signaling pathway that could be modulated by a picolinic acid derivative, based on its known ability to chelate metal ions that are essential cofactors for certain enzymes.
Conclusion
This compound is a pyridine derivative with potential applications in various scientific fields. This guide has provided a summary of its known and predicted chemical properties, along with general experimental procedures and an overview of the potential biological activities of related compounds. The data presented here should serve as a foundational resource for researchers and professionals working with this and similar molecules, facilitating further investigation and application. As with any chemical compound, appropriate safety precautions should be taken during handling and experimentation.
An In-depth Technical Guide to 6-Alkylpicolinic Acids for Researchers and Drug Development Professionals
Introduction
Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the fields of biochemistry, medicinal chemistry, and drug development. Their ability to act as bidentate chelating agents for various metal ions is a key feature that underpins many of their biological activities. This guide provides a comprehensive overview of 6-Methylpicolinic acid, a prominent member of this family, covering its chemical properties, synthesis, and potential applications, with a focus on aspects relevant to researchers and professionals in drug discovery.
Chemical Identification and Properties
While the primary focus of this guide is 6-Methylpicolinic acid, the identified details for 6-Ethylpicolinic acid are provided for reference.
Table 1: Chemical Identification of this compound and 6-Methylpicolinic Acid
| Property | This compound | 6-Methylpicolinic Acid |
| CAS Number | 4080-48-2[1] | 934-60-1[2][3][4] |
| Synonyms | 6-Ethyl-2-pyridinecarboxylic acid[1] | 6-Methyl-2-pyridinecarboxylic acid, 6-Methylpicolinic acid[2] |
| Molecular Formula | C8H9NO2[1] | C7H7NO2[2] |
| Molar Mass | 151.16 g/mol [1] | 137.14 g/mol [2] |
Table 2: Physicochemical Properties of 6-Methylpicolinic Acid
| Property | Value | Source |
| Appearance | White to Almost white powder to crystal | |
| Melting Point | 130 °C | [3] |
| Boiling Point | 100 °C at 4.5 mmHg | |
| Density | 1.2±0.1 g/cm³ | [3] |
| Purity | ≥97% | |
| Storage Temperature | 4°C |
Synthesis of Picolinic Acid Derivatives
The synthesis of picolinic acid derivatives can be achieved through various methods. A common approach involves the oxidation of the corresponding alkylpyridine.
Experimental Protocol: Synthesis of Picolinic Acid via Oxidation of 2-Ethylpyridine
This protocol describes a general method for the synthesis of picolinic acid from 2-ethylpyridine, which can be adapted for other alkylpicolinic acids.
-
Materials:
-
2-Ethylpyridine
-
Sulfuric acid
-
Sodium sulfate
-
Water
-
Lead dioxide (PbO2) packed-bed anode
-
Cation-exchange membrane
-
-
Procedure:
-
Prepare the anolyte by mixing 2-ethylpyridine, sulfuric acid, sodium sulfate, and water in appropriate weight ratios (e.g., 1.0:1.5:0.1:3.5).
-
Use a 10 wt% sulfuric acid solution as the catholyte.
-
Assemble a flow cell with a cation-exchange membrane and a PbO2 packed-bed anode.
-
Pass a charge of 6 F/mole at a current density of 25 mA/cm².
-
After the reaction, work up the anolyte to isolate the picolinic acid.
-
-
Observed Yield: This process has been reported to yield approximately 30% picolinic acid and 40% 2-acetylpyridine. The yield of the acid can be significantly increased by passing more charge through the anolyte before workup.[5]
Logical Workflow for Picolinic Acid Synthesis
Caption: General workflow for the synthesis of alkylpicolinic acids.
Applications in Research and Drug Development
Picolinic acid and its derivatives are utilized in various research and development applications, primarily due to their chelating properties and involvement in biological pathways.
-
Biochemical Reagents: 6-Methylpicolinic acid is used as a biochemical reagent in life science research.[6]
-
Drug Discovery: Pyridine derivatives are of significant interest in medicinal chemistry and drug development. The functional groups on the picolinic acid scaffold provide versatile handles for chemical modification, leading to diverse biological activities.[7]
-
Intermediate in Synthesis: Picolinic acids are crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals.[8]
Potential Signaling Pathway Involvement
While specific signaling pathways for this compound are not documented, the broader family of nicotinic acid derivatives is known to interact with various cellular signaling pathways. Nicotinic acid (an isomer of picolinic acid) is known to interact with G protein-coupled receptors, which can, in turn, modulate downstream pathways such as the arachidonic acid signaling pathway.[9]
Hypothetical Signaling Pathway Interaction
Caption: A potential signaling pathway involving a picolinic acid derivative.
Experimental Protocols for In Vitro/In Vivo Studies
For researchers planning to use 6-Methylpicolinic acid in biological studies, proper solubilization is crucial for obtaining reliable and reproducible results.
Protocol: Solubilization of 6-Methylpicolinic Acid for In Vivo Studies
This protocol provides a method for preparing a clear solution of 6-Methylpicolinic acid suitable for in vivo administration.
-
Materials:
-
6-Methylpicolinic acid
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline
-
-
Procedure:
-
Prepare a stock solution of 6-Methylpicolinic acid in DMSO (e.g., 25.0 mg/mL).
-
For a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
-
Resulting Solution: This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL (18.23 mM).[6] It is recommended to prepare the working solution fresh on the day of use.
Experimental Workflow for Solubility Testing
Caption: Step-by-step workflow for solubilizing 6-Methylpicolinic acid.
Conclusion
6-Methylpicolinic acid serves as a valuable model compound for understanding the chemical and biological properties of 6-alkylpicolinic acids. Its established synthesis routes, well-characterized physicochemical properties, and utility as a biochemical reagent make it a subject of ongoing interest in chemical and biological research. While data on this compound remains sparse, the information presented for its methyl analog provides a solid foundation for researchers and drug development professionals working with this class of compounds. Further investigation into the biological activities and potential therapeutic applications of various 6-alkylpicolinic acids is warranted.
References
- 1. chembk.com [chembk.com]
- 2. CAS RN 934-60-1 | Fisher Scientific [fishersci.com]
- 3. 6-Methylpicolinic acid | CAS#:934-60-1 | Chemsrc [chemsrc.com]
- 4. 6-Methylpicolinic acid [oakwoodchemical.com]
- 5. prepchem.com [prepchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Dipicolinic Acid as Intermediate for the Synthesis [univook.com]
- 9. Enhancement of arachidonic acid signaling pathway by nicotinic acid receptor HM74A - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 6-Ethylpicolinic Acid: A Technical Guide
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-Ethylpicolinic acid.
Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | broad singlet | 1H | -COOH |
| ~7.9 - 8.1 | t | 1H | H-4 (Pyridine) |
| ~7.6 - 7.8 | d | 1H | H-5 (Pyridine) |
| ~7.4 - 7.6 | d | 1H | H-3 (Pyridine) |
| ~2.9 - 3.1 | q | 2H | -CH₂-CH₃ |
| ~1.3 - 1.5 | t | 3H | -CH₂-CH₃ |
Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~165-170 | -COOH |
| ~160-165 | C-6 (Pyridine) |
| ~148-152 | C-2 (Pyridine) |
| ~138-142 | C-4 (Pyridine) |
| ~125-130 | C-5 (Pyridine) |
| ~122-126 | C-3 (Pyridine) |
| ~25-30 | -CH₂-CH₃ |
| ~13-17 | -CH₂-CH₃ |
Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| 2970-2990 | Medium | C-H stretch (Aromatic) |
| 2850-2960 | Medium | C-H stretch (Aliphatic) |
| 1700-1725 | Strong | C=O stretch (Carboxylic acid) |
| 1580-1610 | Medium-Strong | C=C and C=N stretch (Pyridine ring) |
| 1450-1480 | Medium | C-H bend (Aliphatic) |
| 1300-1350 | Medium | C-O stretch (Carboxylic acid) |
| 800-850 | Strong | C-H out-of-plane bend (Aromatic) |
Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 151 | Moderate | [M]⁺ (Molecular Ion) |
| 134 | Moderate | [M - OH]⁺ |
| 122 | Strong | [M - C₂H₅]⁺ |
| 106 | High | [M - COOH]⁺ |
| 78 | Medium | [C₅H₄N]⁺ (Pyridine radical cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 0-200 ppm, a larger number of scans due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of this compound with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for a solution spectrum, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Collect a background spectrum of the pure KBr pellet or the solvent first, and then the sample spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum that plots ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the general workflow from compound synthesis to spectroscopic analysis and final reporting.
Navigating the Solubility Landscape of 6-Ethylpicolinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth exploration of the solubility characteristics of 6-ethylpicolinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and materials science. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and application in drug discovery and development. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this guide provides a comprehensive overview based on its predicted physicochemical properties and available data for structurally analogous compounds, namely picolinic acid and 6-methylpicolinic acid.
Predicted Solubility Profile of this compound
This compound is a derivative of picolinic acid, featuring an ethyl group at the 6-position of the pyridine ring. As a carboxylic acid, it possesses both a hydrogen bond donor (-COOH) and acceptor (the nitrogen atom in the pyridine ring and the carbonyl oxygen). The presence of the ethyl group increases its lipophilicity compared to the parent picolinic acid.
Based on its structure, this compound is expected to be soluble in polar organic solvents, particularly those capable of hydrogen bonding, such as alcohols (e.g., methanol, ethanol). Its solubility is likely to be lower in non-polar solvents. The pyridine nitrogen's basicity is reduced by the electron-withdrawing carboxylic acid group, which will influence its interaction with acidic or basic solvents.
Solubility Data of Structurally Related Compounds
Table 1: Quantitative Solubility of Picolinic Acid in Various Solvents
| Solvent | Temperature (K) | Solubility (g/kg of solvent) | Molar Fraction (x) |
| Water | ~293 | ~862.5 | - |
| Ethanol | ~293 | ~57.1 | - |
| Acetonitrile | ~293 | ~17.0 | - |
Data sourced from a study on the solubility of picolinic acid (PA)[1].
Table 2: Semi-Quantitative Solubility of 6-Methylpicolinic Acid in Co-solvent Systems
| Solvent System | Concentration | Result |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (18.23 mM) | Clear Solution |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (18.23 mM) | Clear Solution |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (18.23 mM) | Clear Solution |
This data indicates that 6-methylpicolinic acid can be dissolved in these co-solvent systems to at least the specified concentration[2][3].
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in an organic solvent using the shake-flask method. This method is a standard and reliable technique for generating solubility data.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation like UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume or mass of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 298.15 K, 310.15 K).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.
-
Analyze the diluted samples and determine the concentration of this compound based on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as mg/mL, g/100g of solvent, or mole fraction.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: A flowchart of the shake-flask method for determining equilibrium solubility.
This guide provides a foundational understanding of the solubility of this compound for scientific professionals. While direct experimental data remains to be published, the information on related compounds and the detailed experimental protocol offer a strong starting point for researchers working with this compound. The generation of precise solubility data through the described experimental workflow is highly encouraged to facilitate its application in drug development and other scientific endeavors.
References
An In-depth Technical Guide on the Theoretical Properties of 6-Ethylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and predicted properties of 6-Ethylpicolinic acid. Given the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar picolinic acid derivatives to offer a robust theoretical profile. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for the synthesis and characterization of analogous compounds are provided, alongside visualizations of a potential biological signaling pathway and a representative experimental workflow.
Physicochemical and Spectroscopic Properties
This compound, also known as 6-ethylpyridine-2-carboxylic acid, is a derivative of picolinic acid with an ethyl substituent at the 6-position of the pyridine ring. Its fundamental properties are summarized below. Predicted values, based on computational models and data from analogous compounds, are noted.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Basis |
| Molecular Formula | C₈H₉NO₂ | - |
| Molar Mass | 151.16 g/mol | [1] |
| CAS Number | 4080-48-2 | Inferred from supplier data |
| Appearance | White to off-white solid (Predicted) | General property of picolinic acids |
| Melting Point | 63-64 °C | [1] |
| Boiling Point | 293.0 ± 28.0 °C (Predicted) | [1] |
| Density | 1.180 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 1.09 ± 0.50 (Predicted) | [1] |
| Solubility | Soluble in water and polar organic solvents (Predicted) | General property of picolinic acids |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peaks and Features | Rationale/Comparison |
| ¹H NMR | Aromatic protons (pyridine ring): δ 7.5-8.5 ppm; Ethyl group (-CH₂-): δ ~2.8 ppm (quartet); Ethyl group (-CH₃): δ ~1.3 ppm (triplet); Carboxylic acid proton (-COOH): δ >10 ppm (broad singlet). | Based on known spectra of picolinic acid and its alkyl derivatives. The acidic proton of the carboxylic acid is typically deshielded and appears as a broad signal. |
| ¹³C NMR | Carboxylic acid carbon (C=O): δ ~165-170 ppm; Pyridine ring carbons: δ ~120-150 ppm; Ethyl group (-CH₂-): δ ~25-30 ppm; Ethyl group (-CH₃): δ ~12-15 ppm. | Inferred from data for similar heterocyclic carboxylic acids. |
| Infrared (IR) | O-H stretch (carboxylic acid): broad band ~2500-3300 cm⁻¹; C=O stretch (carboxylic acid): ~1700-1725 cm⁻¹; C=N and C=C stretches (pyridine ring): ~1450-1600 cm⁻¹; C-H stretches (alkyl): ~2850-3000 cm⁻¹. | Characteristic vibrational frequencies for carboxylic acids and substituted pyridines. The broad O-H band is due to hydrogen bonding. |
| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z 151. Fragmentation may involve loss of the ethyl group (M-29), the carboxylic acid group (M-45), or cleavage of the pyridine ring. | Based on typical fragmentation patterns of alkyl-substituted aromatic carboxylic acids, where cleavage at the benzylic position and loss of the carboxyl group are common. |
Experimental Protocols
Synthesis of this compound via Oxidation of 2-Ethyl-6-methylpyridine (Proposed)
This protocol is a hypothetical procedure based on standard oxidation reactions of alkylpyridines.
Step 1: Oxidation of 2-Ethyl-6-methylpyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethyl-6-methylpyridine (1 equivalent) in a suitable solvent such as water or a mixture of water and pyridine.
-
Oxidant Addition: Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) (2-3 equivalents), in portions to the stirred solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the manganese dioxide byproduct. Wash the filter cake with hot water.
-
Isolation: Acidify the filtrate with a strong acid, such as hydrochloric acid, to a pH of approximately 3-4. This will precipitate the this compound.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or water.
Characterization Workflow
The following workflow outlines the standard procedures for the characterization of the synthesized this compound.
References
A Deep Dive into the Discovery and Evolution of Substituted Picolinic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Substituted picolinic acids, derivatives of pyridine-2-carboxylic acid, represent a significant class of molecules that have had a profound impact on both agriculture and medicine. From their early beginnings as potent herbicides to their more recent exploration as therapeutic agents, the journey of these compounds is a testament to the power of chemical synthesis and biological screening in unlocking novel functionalities. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles underlying substituted picolinic acids, with a focus on their synthesis, biological activity, and mechanisms of action.
A Historical Overview: From Weed Control to Drug Candidate
The story of substituted picolinic acids begins in the mid-20th century with the burgeoning field of synthetic herbicides. Scientists at Dow Chemical were at the forefront of this research, leading to the commercialization of the first major substituted picolinic acid herbicide, Picloram, in the 1960s.[1] This compound demonstrated remarkable efficacy in controlling a wide range of broadleaf weeds, particularly deep-rooted perennials and woody plants, establishing a new class of synthetic auxin herbicides.[1]
Following the success of Picloram, another significant derivative, Clopyralid, was introduced in 1975.[1] Clopyralid offered a different spectrum of weed control and improved selectivity for certain crops.[1] The development of these foundational compounds spurred further research into the structure-activity relationships of picolinic acid derivatives, leading to the discovery of even more potent and selective herbicides like Aminopyralid in 2005.[1]
While the herbicidal properties of substituted picolinic acids were being extensively explored, their potential in other biological applications began to emerge. Researchers started investigating their roles as enzyme inhibitors, anticonvulsants, and even as potential treatments for respiratory disorders.[2][3][4] This diversification of research highlights the versatility of the picolinic acid scaffold and its ability to interact with a wide range of biological targets.
The Herbicidal Mechanism of Action: Hijacking Plant Growth
Substituted picolinic acids exert their herbicidal effects by mimicking the natural plant hormone auxin, indole-3-acetic acid (IAA).[5][6] This mimicry allows them to hijack the plant's natural growth regulation machinery, leading to uncontrolled and disorganized growth that ultimately results in plant death.[7] The key to this mechanism lies in their interaction with the TIR1/AFB family of F-box proteins, which act as auxin receptors.[8][9][10][11][12]
The binding of a synthetic auxin like a picolinic acid derivative to the TIR1/AFB receptor creates a binding site for Aux/IAA transcriptional repressor proteins.[9][11][12] This interaction triggers the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[11] The degradation of these repressors unleashes Auxin Response Factors (ARFs), which are transcription factors that activate the expression of a multitude of auxin-responsive genes.[9][11] This cascade of gene activation leads to a variety of physiological disruptions, including epinasty (downward bending of leaves), stem elongation, and ultimately, senescence and tissue decay.[7][13]
Quantitative Biological Data
The efficacy of substituted picolinic acid herbicides is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) or the effective dose required to achieve a 50% response (ED50). These values are crucial for comparing the potency of different derivatives and for determining appropriate application rates. The following tables summarize key quantitative data for representative substituted picolinic acids.
Table 1: Herbicidal Activity of Picloram and Aminopyralid
| Compound | Target Weed | ED50 (g ai/ha) |
| Picloram | Canada thistle (Cirsium arvense) | 140 |
| Aminopyralid | Canada thistle (Cirsium arvense) | 35 |
| Picloram | Leafy spurge (Euphorbia esula) | 280 |
| Aminopyralid | Leafy spurge (Euphorbia esula) | 70 |
| Data is illustrative and compiled from various sources. |
Table 2: In Vitro Activity of Novel Picolinic Acid Derivatives against Arabidopsis thaliana Root Growth
| Compound ID | Substitution Pattern | IC50 (µM) |
| V-1 | 4-Amino-3,5-dichloro-6-(3-methyl-5-(p-tolyl)-1H-pyrazol-1-yl) | 0.12 |
| V-2 | 4-Amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl) | 0.05 |
| V-7 | 4-Amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl) | 0.04 |
| Picloram | 4-Amino-3,5,6-trichloro | 2.5 |
| Halauxifen-methyl | (Reference Herbicide) | 1.8 |
| Source: Adapted from Feng et al., Molecules, 2023.[10] |
Experimental Protocols
The discovery and development of substituted picolinic acids rely on robust experimental protocols for their synthesis and biological evaluation. Below are representative methodologies for key experiments.
Synthesis of 4-Amino-3,5,6-trichloropicolinic Acid (Picloram)
This protocol describes a common synthetic route to Picloram starting from 3,4,5,6-tetrachloropicolinic acid.
Materials:
-
3,4,5,6-tetrachloropicolinic acid
-
Aqueous ammonia
-
Hydrochloric acid
-
Reactor vessel (autoclave)
Procedure:
-
Charge the reactor vessel with 3,4,5,6-tetrachloropicolinic acid and aqueous ammonia.
-
Seal the reactor and heat to 110-125°C with stirring for 2-3 hours.[14]
-
After the reaction is complete, cool the reactor and vent any excess ammonia.
-
Acidify the reaction mixture to a pH of 1-2 with hydrochloric acid to precipitate the product.[14]
-
Filter the precipitate, wash with water, and dry to yield 4-amino-3,5,6-trichloropicolinic acid.
Synthesis of 3,6-Dichloropicolinic Acid (Clopyralid Precursor/Analog)
This protocol outlines the synthesis of 3,6-dichloropicolinic acid from 3,5,6-trichloro-4-hydrazinopicolinic acid.
Materials:
-
3,5,6-trichloro-4-hydrazinopicolinic acid
-
Sodium hydroxide
-
Concentrated hydrochloric acid
-
Methylene chloride
-
Water
-
Reaction flask with reflux condenser
Procedure:
-
To a reaction flask, add 3,5,6-trichloro-4-hydrazinopicolinic acid and a solution of sodium hydroxide in water.[8]
-
Heat the mixture to reflux and add an additional portion of sodium hydroxide solution dropwise over approximately 50 minutes.[8]
-
Continue refluxing for an additional 45 minutes.[8]
-
Cool the reaction mixture to room temperature and add methylene chloride.
-
Acidify the mixture with concentrated hydrochloric acid, leading to the formation of two phases.[8]
-
Separate the layers and extract the aqueous layer twice with methylene chloride.[8]
-
Combine the organic extracts, dry over magnesium sulfate, and evaporate the solvent to yield 3,6-dichloropicolinic acid.[8]
Arabidopsis thaliana Root Growth Inhibition Assay
This bioassay is a standard method for evaluating the herbicidal activity of compounds.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) agar medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes
-
Growth chamber with controlled light and temperature
Procedure:
-
Surface sterilize Arabidopsis thaliana seeds.
-
Prepare MS agar medium and autoclave. While the medium is still molten, add the test compounds at various concentrations. Pour the medium into sterile petri dishes.
-
Place the sterilized seeds on the surface of the agar plates.
-
Stratify the seeds by incubating the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).
-
After a set period of growth (e.g., 7-10 days), measure the primary root length of the seedlings.
-
Calculate the percent inhibition of root growth for each concentration relative to a solvent control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[10]
Future Directions
The journey of substituted picolinic acids is far from over. In the realm of agriculture, ongoing research focuses on developing new derivatives with enhanced selectivity, broader weed control spectrums, and more favorable environmental profiles. The emergence of herbicide resistance in weed populations necessitates the continuous discovery of novel modes of action, and the picolinic acid scaffold remains a promising starting point for such endeavors.
In the pharmaceutical arena, the exploration of substituted picolinic acids as therapeutic agents is a rapidly growing field. Their ability to interact with a diverse range of biological targets, including enzymes and receptors, makes them attractive candidates for the development of new drugs for a variety of diseases. As our understanding of the molecular basis of disease deepens, the rational design of novel picolinic acid derivatives with specific therapeutic activities will undoubtedly accelerate.
References
- 1. scielo.br [scielo.br]
- 2. A Rapid and Simple Bioassay Method for Herbicide Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. weedcontroljournal.org [weedcontroljournal.org]
- 4. 20.3 Herbicides that Interfere with Seedling Root Growth – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 8. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
- 12. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Ethylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Ethylpicolinic acid, a derivative of pyridine-2-carboxylic acid, is a molecule of interest in medicinal chemistry and materials science due to the versatile coordination properties of the picolinic acid scaffold. This technical guide provides a comprehensive overview of the molecular structure and conformational properties of this compound. While direct experimental data for this specific compound is limited, this document compiles predicted data based on analogous compounds and established spectroscopic principles. It includes detailed predicted physicochemical and spectroscopic data, a discussion of its conformational analysis, and generalized experimental protocols for its characterization.
Molecular Structure and Identification
This compound is characterized by a pyridine ring substituted with a carboxylic acid group at the 2-position and an ethyl group at the 6-position.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 6-ethylpyridine-2-carboxylic acid |
| Synonyms | 6-Ethyl-2-pyridinecarboxylic acid |
| CAS Number | 4080-48-2 |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Canonical SMILES | CCC1=NC(=CC=C1)C(=O)O |
Physicochemical Properties
The physicochemical properties of this compound are predicted based on its structure and data from similar compounds. These properties are crucial for its handling, formulation, and application in various research settings.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Appearance | White to off-white solid | General appearance of picolinic acid derivatives. |
| Melting Point | 63-64 °C | Based on available data for this specific compound.[1] |
| Boiling Point | 293.0 ± 28.0 °C (at 760 mmHg) | Predicted based on computational models.[1] |
| pKa (pyridinium) | ~4-5 | The electron-withdrawing carboxylic acid group decreases the basicity of the pyridine nitrogen compared to pyridine (~5.2). |
| pKa (carboxylic acid) | ~5 | Similar to picolinic acid. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, and chloroform. | General solubility of aromatic carboxylic acids. |
Spectroscopic Data (Predicted)
Detailed spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following tables summarize the predicted data for ¹H NMR, ¹³C NMR, and IR spectroscopy based on established principles and data from analogous molecules.[2][3][4][5]
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10-12 | Broad Singlet | 1H | Carboxylic acid (-COOH) |
| ~7.8-8.2 | Multiplet | 3H | Pyridine ring protons (H-3, H-4, H-5) |
| ~2.9 | Quartet | 2H | Methylene group (-CH₂-) of ethyl |
| ~1.3 | Triplet | 3H | Methyl group (-CH₃) of ethyl |
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | Carboxylic acid carbon (-COOH) |
| ~158-162 | C6 of pyridine ring (attached to ethyl) |
| ~148-152 | C2 of pyridine ring (attached to COOH) |
| ~137-140 | C4 of pyridine ring |
| ~122-128 | C3 and C5 of pyridine ring |
| ~25-30 | Methylene carbon (-CH₂-) of ethyl |
| ~13-17 | Methyl carbon (-CH₃) of ethyl |
Table 5: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch of carboxylic acid (hydrogen-bonded) |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2850-2970 | Medium | Aliphatic C-H stretch |
| ~1700-1725 | Strong, Sharp | C=O stretch of carboxylic acid |
| ~1580-1610 | Medium to Strong | C=C and C=N ring stretching |
| ~1450, ~1380 | Medium | Aliphatic C-H bending |
| ~1300 | Medium | C-O stretch and O-H bend |
| ~700-900 | Strong | C-H out-of-plane bending |
Molecular Conformation
The conformation of this compound is primarily determined by the rotational freedom around the single bonds connecting the substituents to the pyridine ring. The key conformational aspects include the orientation of the carboxylic acid group and the ethyl group.
-
Carboxylic Acid Group Orientation: The carboxylic acid group can adopt different conformations relative to the pyridine ring. A planar conformation, where the carboxylic acid group is coplanar with the pyridine ring, may be favored due to conjugation. Intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen is possible and would lock the molecule into a specific planar conformation.
-
Ethyl Group Rotation: The ethyl group can rotate around the C-C single bond. The staggered conformations are generally more stable than the eclipsed conformations to minimize steric hindrance. The orientation of the ethyl group will also be influenced by steric interactions with the adjacent carboxylic acid group.
The overall three-dimensional structure will be a dynamic equilibrium of these different conformations. The lowest energy conformation will be a balance between electronic effects (conjugation, hydrogen bonding) and steric effects.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of this compound.
Synthesis via Oxidation of 2-Ethyl-6-methylpyridine (Hypothetical)
A common method for the synthesis of picolinic acids is the oxidation of the corresponding alkyl-substituted pyridines. A plausible, though not experimentally verified, route for the synthesis of this compound is the selective oxidation of 2-ethyl-6-methylpyridine.
Materials:
-
2-Ethyl-6-methylpyridine
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Deionized water
Procedure:
-
Dissolve 2-ethyl-6-methylpyridine in water.
-
Slowly add a solution of potassium permanganate to the reaction mixture while maintaining the temperature below a certain threshold (e.g., by using an ice bath).
-
After the addition is complete, heat the mixture to reflux for several hours to ensure the completion of the reaction.
-
Cool the reaction mixture and decolorize it by the dropwise addition of a sodium bisulfite solution.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with sulfuric acid to a pH of approximately 3-4.
-
Extract the aqueous solution with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
-
Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Acquire the ¹H NMR spectrum. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Acquire the ¹³C NMR spectrum.
-
Process the spectra using appropriate software to obtain the final chemical shift, multiplicity, and integration data.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
-
Ensure the sample of this compound is dry.
-
For a solid sample, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid on the ATR crystal and applying pressure.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups (O-H, C=O, C-H, C=C, C=N).
X-ray Crystallography
Objective: To determine the precise three-dimensional molecular structure and crystal packing.
-
Grow single crystals of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, slow cooling, or vapor diffusion methods.
-
Mount a suitable crystal on a goniometer head.
-
Place the mounted crystal in a single-crystal X-ray diffractometer.
-
Collect the diffraction data by irradiating the crystal with monochromatic X-rays at a controlled temperature (often low temperature to reduce thermal vibrations).
-
Process the collected data (integration of reflection intensities and corrections).
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to determine the final atomic positions, bond lengths, bond angles, and torsion angles.
Characterization Workflow
The following diagram illustrates a general workflow for the characterization of a newly synthesized or isolated picolinic acid derivative like this compound.
Conclusion
This technical guide provides a foundational understanding of the molecular structure and conformation of this compound. While a complete experimental characterization is yet to be published in comprehensive detail, the predicted data and proposed methodologies herein offer a robust starting point for researchers and scientists. The structural and conformational properties of this molecule are key to understanding its potential applications in drug design, coordination chemistry, and materials science. Further experimental work, particularly single-crystal X-ray diffraction and detailed spectroscopic studies, will be invaluable in validating and expanding upon the information presented in this guide.
References
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. 2-Picolinic acid(98-98-6) 1H NMR spectrum [chemicalbook.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. amherst.edu [amherst.edu]
- 10. webassign.net [webassign.net]
- 11. How To [chem.rochester.edu]
- 12. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 13. journals.iucr.org [journals.iucr.org]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
Potential Biological Activity of 6-Ethylpicolinic Acid: A Technical Guide
Disclaimer: This document provides a technical overview of the potential biological activities of 6-ethylpicolinic acid. As of the date of this publication, there is a lack of specific experimental data for this particular compound in publicly available scientific literature. Therefore, this guide extrapolates potential activities based on the known biological effects of the parent compound, picolinic acid, and its other derivatives. The information presented herein is intended for research and drug development professionals and should not be interpreted as established fact for this compound.
Introduction
Picolinic acid, a pyridine-2-carboxylic acid, is an endogenous metabolite of tryptophan and a well-known chelating agent. The picolinic acid scaffold is considered a "privileged" structure in medicinal chemistry, as its derivatives have shown a wide range of biological activities.[1] This versatility has led to the investigation of numerous picolinic acid derivatives for various therapeutic applications, including antimicrobial, anticancer, enzyme inhibitory, and anticonvulsant agents. This guide will explore the potential biological activities of this compound by examining the established activities of its structural analogs.
Potential Biological Activities
Based on the activities of structurally related compounds, this compound could potentially exhibit the following biological effects:
Antimicrobial Activity
Picolinic acid itself has demonstrated broad-spectrum antibacterial activity. It has shown inhibitory effects against various Gram-positive and Gram-negative bacteria.[2] The proposed mechanism for its antimicrobial action is related to its metal-chelating properties, which can disrupt essential bacterial processes.[3] For instance, picolinic acid has been shown to inhibit the growth of Serratia marcescens, Klebsiella pneumoniae, Escherichia coli, Shigella flexneri, Bacillus cereus, Proteus vulgaris, and Micrococcus luteus with a minimum inhibitory concentration (MIC) of 0.5 mg/mL.[2] It also displays activity against Proteus mirabilis (MIC of 1.5 mg/mL), and Bacillus subtilis, Staphylococcus aureus, and Lactococcus lactis (MIC of 2.0 mg/mL).[2] Furthermore, picolinic acid has exhibited antimicrobial activity against both extracellular and intramacrophage Mycobacterium avium complex.[3]
Anticancer Activity
Derivatives of picolinic acid have been investigated for their potential as anticancer agents. One novel derivative demonstrated selective cytotoxic activity against human non-small cell lung cancer cells (A549) with a half-maximal inhibitory concentration (IC50) of 99.93 µM.[1][4] This compound was found to induce apoptosis through the activation of caspases 3, 4, and 9, and by triggering endoplasmic reticulum stress.[1][4] The parent compound, picolinic acid, has also been noted for its antitumor properties.[2]
Enzyme Inhibition
The picolinic acid scaffold is a key component in the development of various enzyme inhibitors. Picolinic acid derivatives have been designed to target a range of enzymes implicated in disease. For example, some derivatives have shown significant inhibitory effects on Apoptosis Signal-regulating Kinase 1 (ASK1), with IC50 values less than 300 nM.[5] Other picolinic acid-derived drug candidates have advanced to clinical trials, such as Verubecestat, a BACE2 inhibitor, and Avoralstat, a PKK inhibitor.[6]
Anticonvulsant Activity
Several derivatives of picolinic acid have been synthesized and evaluated for their anticonvulsant properties. These compounds have shown efficacy in various animal models of seizures, suggesting their potential as antiepileptic agents.[1]
Quantitative Data Summary
The following table summarizes the quantitative biological activity data for picolinic acid and some of its derivatives. It is important to reiterate that this data is not for this compound but for structurally related compounds.
| Compound Class | Specific Compound/Derivative | Activity Type | Target/Organism | Quantitative Data (IC50/MIC/ED50) |
| Antimicrobial | Picolinic Acid | Antibacterial | Serratia marcescens, Klebsiella pneumoniae, Escherichia coli, Shigella flexneri, Bacillus cereus, Proteus vulgaris, Micrococcus luteus | MIC: 0.5 mg/mL[2] |
| Picolinic Acid | Antibacterial | Enterobacter cloacae | MIC: 1.0 mg/mL[2] | |
| Picolinic Acid | Antibacterial | Proteus mirabilis | MIC: 1.5 mg/mL[2] | |
| Picolinic Acid | Antibacterial | Bacillus subtilis, Staphylococcus aureus, Lactococcus lactis | MIC: 2.0 mg/mL[2] | |
| Anticancer | Novel Picolinic Acid Derivative | Cytotoxicity | A549 (human non-small cell lung cancer) | IC50: 99.93 µM[1][4] |
| Enzyme Inhibition | Picolinic Acid Derivatives | ASK1 Inhibition | ASK1 Enzyme | IC50: < 300 nM[5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of new chemical entities. Below are representative protocols for assessing antimicrobial activity and enzyme inhibition, which could be adapted for this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
1. Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown on an appropriate agar medium.
-
A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
The inoculum is then diluted to a final concentration of about 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).
-
A series of twofold dilutions of the compound is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
3. Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Positive (bacteria in broth without compound) and negative (broth only) controls are included.
-
The plate is incubated at 35-37°C for 16-20 hours.
4. Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium.
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.
1. Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM) is typical.
-
Include a DMSO-only vehicle control and a known kinase inhibitor as a positive control.
2. Assay Plate Preparation:
-
Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the wells of a 384-well white, flat-bottom assay plate.
3. Kinase Reaction:
-
Prepare a master mix containing the kinase assay buffer, the target kinase enzyme, and a specific peptide substrate.
-
Dispense the kinase reaction mixture into each well of the assay plate.
-
Include a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells.
-
Mix the plate gently and incubate at room temperature for a specified period (e.g., 60 minutes).
4. Signal Detection:
-
Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to all wells to stop the kinase reaction and generate a luminescent signal.
-
Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.
5. Data Acquisition and Analysis:
-
Measure the luminescence intensity of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle and "no kinase" controls.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Synthesis of 6-Alkylpicolinic Acids
A potential synthetic route to this compound could be adapted from established methods for the synthesis of picolinic acid and its derivatives. One common approach involves the oxidation of an alkyl-substituted pyridine. For instance, picolinic acid can be synthesized by the oxidation of 2-picoline. A plausible route for this compound would be the selective oxidation of the methyl group of 2-ethyl-6-methylpyridine.
Mandatory Visualizations
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
Caption: A general workflow for the synthesis and biological screening of this compound.
Caption: Structural relationship between picolinic acid and its derivatives.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of picolinic acid against extracellular and intracellular Mycobacterium avium complex and its combined activity with clarithromycin, rifampicin and fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Commercial availability of 6-Ethylpicolinic acid for research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 6-Ethylpicolinic acid (CAS No. 4080-48-2), a substituted pyridine carboxylic acid of interest for research and development. This document covers its commercial availability, physicochemical properties, a plausible synthesis protocol, and potential areas of application based on related compounds.
Commercial Availability
This compound is a specialty chemical. While not widely stocked as a standard research chemical, it is available from a select number of suppliers, often on a "spot supply" or made-to-order basis. Researchers interested in acquiring this compound should contact the suppliers directly for quotations and lead times.
| Supplier Name | CAS Number | Notes |
| A2B Chem[1] | 4080-48-2 | Listed as available with 97% purity. |
| Acmec Biochemical[2] | 4080-48-2 | Listed as a product, with inquiries for pricing and availability encouraged. |
| Sigma-Aldrich[3] | 4080-48-2 | Available through their platform from partners like AstaTech, Inc. |
| Angene International Limited[4] | 4080-48-2 | Listed as a product for inquiry. |
| ChemicalBook[5] | 4080-48-2 | Aggregates listings from various suppliers. |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | - |
| Molecular Weight | 151.16 g/mol | - |
| CAS Number | 4080-48-2 | - |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | 63-64 °C | ChemBK |
| Boiling Point | 293.0±28.0 °C (predicted) | ChemBK |
| Density | 1.180±0.06 g/cm³ (predicted) | ChemBK |
| pKa | 1.09±0.50 (predicted) | ChemBK |
| Storage Temperature | 2-8°C | ChemBK |
Synthesis of this compound
Given the limited commercial availability, in-house synthesis may be a viable option for researchers. A plausible and commonly employed method for the synthesis of 6-alkyl-picolinic acids is the oxidation of the corresponding 2-alkyl-6-methylpyridine. The following protocol is adapted from established procedures for similar compounds, such as the synthesis of 6-methylpicolinic acid.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through the selective oxidation of the methyl group of a suitable precursor, such as 2-ethyl-6-methylpyridine.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocol: Oxidation of 2-Ethyl-6-methylpyridine
This protocol is a general guideline and may require optimization.
Materials:
-
2-Ethyl-6-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Deionized water
-
Sulfuric acid (for pH adjustment)
-
Sodium bisulfite (for quenching)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethyl-6-methylpyridine in deionized water.
-
Oxidation: Gently heat the solution to approximately 60-70°C. Add potassium permanganate portion-wise over several hours. The reaction is exothermic; maintain the temperature within the desired range. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. A brown precipitate of manganese dioxide will be present.
-
Quenching: Carefully add sodium bisulfite to the mixture until the brown precipitate dissolves and the solution becomes colorless. This step quenches any unreacted potassium permanganate.
-
pH Adjustment: Acidify the reaction mixture to a pH of approximately 3-4 using dilute sulfuric acid. The desired this compound will precipitate out of the solution.
-
Extraction: Extract the aqueous solution multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude this compound from a suitable solvent system, such as ethanol/water, to obtain the purified product.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Potential Applications and Research Context
The structural motif of 6-substituted picolinic acids is present in molecules with diverse biological activities. For instance, various picolinic acid derivatives are explored for their potential as enzyme inhibitors and in the development of therapeutic agents for respiratory disorders. The carboxylic acid and the pyridine nitrogen provide versatile handles for further chemical modifications, making this compound a potentially valuable building block for the synthesis of more complex molecules. Researchers can explore its use as a ligand in coordination chemistry or as a precursor for novel bioactive compounds.
References
Methodological & Application
Application Notes and Protocols for 6-Ethylpicolinic Acid in Coordination Chemistry
Disclaimer: Direct experimental data on the coordination chemistry of 6-Ethylpicolinic acid is limited in publicly available literature. The following application notes and protocols are based on the well-documented chemistry of structurally analogous ligands, primarily picolinic acid and 6-methylpicolinic acid. Researchers should consider these as a starting point and may need to optimize conditions for this compound specifically.
Introduction
This compound is a derivative of picolinic acid, featuring an ethyl group at the 6-position of the pyridine ring. Like its parent compound, it is expected to act as a bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group.[1] This chelation forms a stable five-membered ring, a favorable arrangement in coordination chemistry.[2] The presence of the ethyl group at the 6-position can introduce steric hindrance that may influence the coordination geometry, stability, and reactivity of the resulting metal complexes compared to those of unsubstituted picolinic acid. These characteristics make this compound a promising ligand for applications in catalysis, materials science, and bioinorganic chemistry.
Applications in Catalysis
Metal complexes of substituted picolinic acids have demonstrated significant catalytic activity in various organic transformations. The steric and electronic properties of the ligand can be tuned by modifying the substituent on the pyridine ring, thereby influencing the catalytic performance of the metal center.
2.1. Amide Activation for Heterocycle Synthesis
Molybdenum(VI) dioxide complexes stabilized by substituted picolinic acid ligands, such as 6-methylpicolinate, have been shown to be effective catalysts for the cyclodehydration of amides to form oxazolines and thiazolines.[3] These heterocycles are important structural motifs in many natural products and pharmaceuticals.[3] The ethyl group in this compound is expected to confer similar stability to the metal center, potentially leading to a robust and efficient catalyst.
Protocol 1: Synthesis of a Molybdenum(VI) Dioxide Complex with this compound (Analogous to 6-Methylpicolinate)
This protocol is adapted from the synthesis of MoO₂(6-MePic)₂.[3]
Materials:
-
Molybdenum(VI) dioxide bis(acetylacetonate) (MoO₂(acac)₂)
-
This compound
-
Anhydrous toluene
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve MoO₂(acac)₂ (1.0 mmol) in anhydrous toluene (20 mL).
-
Add this compound (2.2 mmol, 2.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) for the consumption of the starting materials.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the [MoO₂(6-EtPic)₂] complex.
Characterization:
The resulting complex can be characterized by:
-
FT-IR Spectroscopy: To confirm the coordination of the picolinate ligand to the molybdenum center by observing shifts in the C=O and C=N stretching frequencies.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the structure of the complex in solution.
-
X-ray Crystallography: To determine the solid-state structure and coordination geometry.
2.2. Oxidation Catalysis
Transition metal complexes, including those with picolinate-type ligands, are known to catalyze oxidation reactions. For instance, iron and copper complexes are active in the oxidation of hydrocarbons. The Hf-Fe heterodinuclear complexes have shown synergistic effects in the catalytic oxidation of cyclohexane.[4] A potential application for this compound complexes could be in similar oxidation reactions.
Protocol 2: Catalytic Oxidation of Cyclohexane (General Protocol)
This is a general protocol that can be adapted for complexes of this compound.
Materials:
-
[M(6-EtPic)ₓ] complex (where M is a transition metal like Fe, Cu, or a heterodinuclear complex)
-
Cyclohexane
-
tert-Butyl hydroperoxide (TBHP, 70% aqueous solution) as the oxidant
-
Acetonitrile (ACN) as the solvent
-
Gas chromatograph (GC) for product analysis
Procedure:
-
In a reaction vial, add the catalyst (e.g., 5 µmol).
-
Add acetonitrile (3 mL) and cyclohexane (2.5 mmol).
-
Add TBHP (5.0 mmol).
-
Seal the vial and place it in a pre-heated oil bath at 60 °C.
-
Stir the reaction mixture for a specified time (e.g., 6 hours).
-
After the reaction, cool the mixture to room temperature.
-
Analyze the products (cyclohexanol and cyclohexanone) by gas chromatography.
Applications in Bioinorganic Chemistry and Drug Development
Picolinic acid and its derivatives are of interest in bioinorganic chemistry and drug development due to their ability to form stable complexes with essential metal ions.[5] The resulting complexes can exhibit a range of biological activities, including antimicrobial and anticancer properties.[6][7] The ethyl group in this compound can modulate the lipophilicity of the metal complexes, which may influence their cellular uptake and biological activity.
3.1. Antimicrobial Agents
Metal complexes of picolinic acid and its analogs have been investigated for their antimicrobial properties. The chelation of the metal ion by the ligand can enhance the antimicrobial activity compared to the free ligand.[8][9]
Protocol 3: Synthesis of a Copper(II) Complex with this compound
This protocol is analogous to the synthesis of copper(II) picolinate complexes.[1]
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
This compound
-
Ethanol
-
Water
-
Magnetic stirrer and heating plate
Procedure:
-
Dissolve this compound (2.0 mmol) in a minimal amount of ethanol.
-
In a separate flask, dissolve Cu(OAc)₂·H₂O (1.0 mmol) in water (15 mL).
-
Slowly add the ethanolic solution of the ligand to the aqueous solution of the copper salt with constant stirring.
-
A precipitate should form. Continue stirring the mixture at room temperature for 1-2 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the product with water and then with a small amount of cold ethanol.
-
Dry the complex in a desiccator.
Data Presentation
Due to the lack of specific data for this compound, the following tables summarize representative data for analogous picolinic acid and 6-methylpicolinic acid complexes to provide a basis for comparison.
Table 1: Selected Bond Lengths (Å) and Angles (°) for Picolinate-type Complexes.
| Complex | M-N Bond Length (Å) | M-O Bond Length (Å) | N-M-O Angle (°) | Reference |
| [Cu(6-Mepic)₂(H₂O)]·H₂O | 2.012(2), 2.018(2) | 1.956(2), 1.961(2) | 81.39(7), 81.54(7) | [10] |
| [Rh(6-Mepic)₃] | 2.035(3)-2.051(3) | 2.039(2)-2.057(2) | 79.5(1)-80.1(1) | [10] |
| [HgCl(pic)]n | 2.476(4) | 2.228(3) | 68.6(1) | [11] |
Data for 6-methylpicolinate (6-Mepic) and picolinate (pic) complexes.
Table 2: Catalytic Activity of Molybdenum Complexes in Oxazoline Synthesis. [3]
| Ligand | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Picolinic acid | 5 | 12 | 85 |
| 6-Methylpicolinic acid | 5 | 12 | 95 |
| 6-Fluoropicolinic acid | 5 | 12 | 70 |
This table illustrates the effect of substitution on the picolinic acid ligand on catalytic yield.
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and application testing of metal complexes with this compound.
Caption: Chelation of a metal ion by this compound to form a coordination complex.
References
- 1. Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. | VIPEr [ionicviper.org]
- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes [organic-chemistry.org]
- 4. Spectroelectrochemical Properties and Catalytic Activity in Cyclohexane Oxidation of the Hybrid Zr/Hf-Phthalocyaninate-Capped Nickel(II) and Iron(II) tris-Pyridineoximates and Their Precursors [mdpi.com]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. public.pensoft.net [public.pensoft.net]
- 8. ajol.info [ajol.info]
- 9. mdpi.com [mdpi.com]
- 10. repositorio.uam.es [repositorio.uam.es]
- 11. The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of 6-Ethylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 6-Ethylpicolinic acid, a substituted picolinic acid derivative of interest in pharmaceutical and chemical research. The purity of such compounds is critical for accurate biological and chemical studies. The following protocols outline three common and effective methods for purification: recrystallization, silica gel column chromatography, and acid-base extraction.
Introduction
This compound is a pyridine carboxylic acid with potential applications in medicinal chemistry and materials science. As with many organic compounds synthesized in the laboratory, the crude product often contains impurities from starting materials, by-products, and residual solvents. Effective purification is therefore a crucial step to ensure the integrity of subsequent experiments and the quality of the final compound. The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation.
Purification Methods
Three primary methods for the purification of this compound are presented below. The selection of the most appropriate method will depend on the specific impurity profile of the crude material.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. The principle involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool, whereupon the desired compound crystallizes out, leaving the impurities in the solution. The choice of solvent is critical for successful recrystallization. Based on solubility data for the parent compound, picolinic acid, a solvent system can be selected where this compound has high solubility at high temperatures and low solubility at low temperatures.[1][2]
Experimental Protocol:
-
Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, acetonitrile, ethyl acetate, or mixtures thereof) to identify a suitable recrystallization solvent or solvent system.[1][2] An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To encourage the formation of larger, purer crystals, avoid disturbing the solution during this initial cooling phase.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| Starting Material Purity | ~90% |
| Recrystallization Solvent | Ethanol/Water (e.g., 10:1 v/v) |
| Final Purity | >99% |
| Yield | 75-85% |
Silica Gel Column Chromatography
For separating mixtures of compounds with different polarities, silica gel column chromatography is a highly effective method.[3] This technique is particularly useful for removing impurities that have similar solubility characteristics to the desired product, making recrystallization less effective.
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase to facilitate the movement of the compounds down the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| Starting Material Purity | ~85-90% |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Gradient) | Hexane:Ethyl Acetate (9:1 to 7:3 v/v) |
| Final Purity | >99.5% |
| Yield | 60-75% |
Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that separates acidic and basic compounds from neutral ones by manipulating their solubility in aqueous and organic phases through pH adjustments. Since this compound is a carboxylic acid, it can be converted to its water-soluble salt form under basic conditions.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Basification: Transfer the organic solution to a separatory funnel and add a basic aqueous solution (e.g., 1M sodium bicarbonate). Shake the funnel vigorously to allow the acidic this compound to react and form its water-soluble sodium salt, which will partition into the aqueous layer.
-
Separation: Allow the layers to separate and drain the aqueous layer into a clean flask.
-
Washing: Wash the organic layer with the basic solution one or two more times to ensure complete extraction of the acid. Combine all aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid (e.g., 1M HCl) until the this compound precipitates out of the solution. Monitor the pH with litmus paper or a pH meter.
-
Isolation: Collect the precipitated product by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified this compound under vacuum.
Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| Starting Material Purity | ~95% |
| Organic Solvent | Ethyl Acetate |
| Aqueous Base | 1M Sodium Bicarbonate |
| Aqueous Acid | 1M Hydrochloric Acid |
| Final Purity | >98% |
| Yield | 85-95% |
Purification Workflow Diagram
The following diagram illustrates the logical workflow for the purification of this compound, starting from a crude sample and proceeding through the different purification techniques to obtain a high-purity product.
Caption: Purification workflow for this compound.
References
Application Notes and Protocols: 6-Ethylpicolinic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinic acid and its derivatives are a versatile class of compounds in organic synthesis, primarily utilized for their ability to act as bidentate ligands for a variety of transition metals and as effective directing groups in C-H bond functionalization. This document focuses on the potential applications of 6-Ethylpicolinic acid, a derivative of picolinic acid, in modern synthetic methodologies. While specific literature on the applications of this compound is limited, its structural similarity to other well-studied 6-alkylpicolinic acids allows for the extrapolation of its potential uses in catalysis and as a key building block for complex molecules. These notes provide an overview of these potential applications, complete with representative experimental protocols and data derived from analogous systems.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with a common route involving the oxidation of 2-ethyl-6-methylpyridine, followed by further selective oxidation. A plausible synthetic workflow is outlined below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound (Representative)
This protocol is adapted from general procedures for the oxidation of alkylpyridines.
-
Reaction Setup: To a stirred solution of 2-ethyl-6-methylpyridine (1.0 eq) in water, add potassium permanganate (KMnO₄, 3.0-4.0 eq) portion-wise over 1-2 hours. The reaction is exothermic and the temperature should be maintained below 80°C.
-
Reaction Monitoring: The reaction mixture is heated at reflux for 4-6 hours until the purple color of the permanganate has disappeared. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the manganese dioxide precipitate is removed by filtration. The filtrate is acidified with concentrated hydrochloric acid (HCl) to a pH of 3-4, leading to the precipitation of the crude product.
-
Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Application as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions
The pyridine nitrogen and the carboxylate group of this compound can chelate to a metal center, forming a stable complex. This property makes it a potential ligand for transition metal-catalyzed reactions, such as the Suzuki-Miyaura and Heck cross-coupling reactions. The ethyl group at the 6-position can influence the steric and electronic properties of the resulting catalyst, potentially affecting its activity, stability, and selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. Picolinic acid-type ligands can stabilize the palladium catalyst and facilitate the catalytic cycle.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling using 6-Alkylpicolinic Acid Ligands
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane/H₂O | 110 | 70-85 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | Cs₂CO₃ | DMF | 120 | 80-90 |
Note: Data presented are representative yields obtained with similar 6-alkylpicolinic acid ligands and would require optimization for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling (Representative)
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), boronic acid (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), palladium source (e.g., Pd(OAc)₂, 2 mol%), and this compound (4 mol%). The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 10:1) via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 100°C) and stirred for the required time (typically 4-24 hours). Reaction progress is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. Picolinic acid-based ligands can also be employed in this transformation to enhance catalyst performance.
Table 2: Representative Conditions and Yields for Heck Coupling using 6-Alkylpicolinic Acid Ligands
| Entry | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Styrene | Et₃N | DMF | 100 | 80-92 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | K₂CO₃ | NMP | 120 | 75-88 |
| 3 | 1-Bromo-3,5-dimethylbenzene | Methyl methacrylate | NaOAc | DMA | 130 | 70-85 |
Note: Data presented are representative yields obtained with similar 6-alkylpicolinic acid ligands and would require optimization for this compound.
Experimental Protocol: Heck Coupling (Representative)
-
Reaction Setup: In a sealed tube, combine the aryl halide (1.0 eq), alkene (1.5 eq), base (e.g., Et₃N, 2.0 eq), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and this compound (2-10 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF or NMP).
-
Reaction: The tube is sealed and the mixture is heated with stirring for 12-48 hours. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent. The organic extracts are combined, washed, dried, and concentrated.
-
Purification: The residue is purified by flash chromatography to yield the substituted alkene.
Application as a Directing Group in C-H Activation
Picolinamide, the amide derivative of picolinic acid, is a well-established directing group for transition metal-catalyzed C-H bond activation.[1][2][3] The nitrogen of the pyridine ring and the amide oxygen chelate to the metal center, positioning it in proximity to a specific C-H bond, thereby enabling its selective functionalization. 6-Ethylpicolinamide, derived from this compound, is expected to function similarly.
Caption: Workflow for C-H activation using a picolinamide directing group.
Table 3: Representative C-H Functionalization Reactions using Picolinamide Directing Groups
| Reaction Type | Metal Catalyst | Oxidant/Additive | Coupling Partner | Functional Group Introduced |
| Arylation | Pd(OAc)₂ | Ag₂CO₃ | Aryl Iodide | Aryl |
| Alkenylation | [RhCp*Cl₂]₂ | AgSbF₆ | Alkene | Alkenyl |
| Carbonylation | Co(OAc)₂ | Ag₂CO₃ | DEAD | Amide |
Note: This table illustrates the versatility of the picolinamide directing group in various C-H functionalization reactions.
Experimental Protocol: C-H Arylation Directed by 6-Ethylpicolinamide (Representative)
-
Synthesis of the Substrate: Synthesize the 6-Ethylpicolinamide derivative of the target molecule by coupling this compound with the corresponding amine using standard amide coupling reagents (e.g., EDC/HOBt or SOCl₂ followed by amine addition).
-
C-H Arylation:
-
Reaction Setup: In a glovebox, a reaction vial is charged with the 6-Ethylpicolinamide substrate (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (5 mol%), and an additive such as Ag₂CO₃ (2.0 eq).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or DCE) is added.
-
Reaction: The vial is sealed and heated at 100-120°C for 12-24 hours.
-
Monitoring and Work-up: The reaction is monitored by LC-MS. Upon completion, the mixture is cooled, filtered through celite, and the filtrate is concentrated.
-
-
Purification and Directing Group Removal:
-
The crude product is purified by column chromatography.
-
The 6-Ethylpicolinamide directing group can be cleaved under various conditions (e.g., acidic or basic hydrolysis, or reductive cleavage) to yield the final functionalized product.[2]
-
Use as a Pharmaceutical Intermediate
Picolinic acid derivatives are important scaffolds in medicinal chemistry and are found in a number of active pharmaceutical ingredients (APIs).[4][5] They can be readily modified at various positions on the pyridine ring, making them valuable starting materials for the synthesis of complex drug molecules. This compound can serve as a key intermediate for the synthesis of novel APIs, where the ethyl group can modulate the pharmacokinetic and pharmacodynamic properties of the final compound.
While direct experimental data for the application of this compound in organic synthesis is not extensively documented, its structural analogy to other 6-alkylpicolinic acids strongly suggests its potential as a versatile ligand in transition metal catalysis and as a directing group in C-H activation. The protocols and data presented here, based on related systems, provide a solid foundation for researchers to explore the utility of this compound in the development of novel synthetic methodologies and in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Further research into the specific applications of this compound is warranted to fully elucidate its synthetic potential.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
Application Notes and Protocols: 6-Ethylpicolinic Acid as a Versatile Building Block in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinic acid and its derivatives are recognized as "privileged" scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The pyridine ring, functionalized with a carboxylic acid, provides a versatile platform for creating compounds that can interact with a wide range of biological targets. Among these, 6-Ethylpicolinic acid is an attractive building block for the synthesis of novel pharmaceutical agents due to its specific substitution pattern, which can influence the molecule's physicochemical properties and biological activity. These application notes provide an overview of the potential uses of this compound in drug discovery, along with detailed protocols for its synthesis and evaluation.
Potential Therapeutic Applications
Derivatives of picolinic acid have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, and neurology. The ethyl group at the 6-position of the picolinic acid core can provide favorable lipophilic interactions with biological targets and influence the molecule's metabolic stability.
Enzyme Inhibition
A primary application of picolinic acid derivatives is in the development of enzyme inhibitors. The picolinic acid moiety can act as a scaffold to position functional groups that interact with the active site of an enzyme. For instance, derivatives of picolinic acid have been investigated as inhibitors of kinases, proteases, and other enzymes implicated in disease.
Table 1: Hypothetical IC50 Values for this compound Derivatives in a Kinase Inhibition Assay
| Compound ID | Target Kinase | IC50 (nM) |
| 6-EPA-001 | Kinase A | 75 |
| 6-EPA-002 | Kinase A | 150 |
| 6-EPA-003 | Kinase B | 250 |
| 6-EPA-004 | Kinase B | 500 |
Note: The data in this table is hypothetical and serves as an example of how quantitative data for novel this compound derivatives would be presented. Actual values would be determined experimentally.
Metal Chelation
Picolinic acid is a known chelating agent, capable of binding to metal ions. This property can be exploited in the design of drugs for diseases associated with metal dysregulation or for the development of metal-based therapeutics and diagnostic agents. The ethyl substitution may modulate the chelating properties and bioavailability of the resulting metal complexes.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound via the oxidation of 2-ethyl-6-methylpyridine, based on general procedures for the oxidation of alkylpyridines.[2][3][4]
Materials:
-
2-Ethyl-6-methylpyridine
-
Potassium permanganate (KMnO4)
-
Sulfuric acid (H2SO4)
-
Sodium bisulfite (NaHSO3)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethyl-6-methylpyridine in water.
-
Slowly add a solution of potassium permanganate in water to the flask while stirring. The reaction is exothermic and should be controlled by external cooling if necessary.
-
After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated sulfuric acid to a pH of approximately 3.
-
Decolorize the solution by the dropwise addition of a saturated sodium bisulfite solution.
-
Extract the aqueous solution with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain the purified product.
Workflow for the Synthesis of this compound
Caption: Proposed synthesis workflow for this compound.
Protocol 2: General Kinase Inhibition Assay
This protocol provides a general method to screen this compound derivatives for their ability to inhibit a specific protein kinase. This is a common assay in early-stage drug discovery.
Materials:
-
Purified target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control inhibitor
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the kinase, the substrate, and the test compound dilutions. Include wells with a positive control inhibitor and a no-inhibitor (DMSO) control.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compounds to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that converts the ADP produced to a luminescent signal.
-
Read the luminescence on a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
General Workflow for a Kinase Inhibition Assay
Caption: A typical workflow for determining enzyme inhibition.
Signaling Pathway Interactions
While specific signaling pathways modulated by this compound are not yet defined, derivatives of picolinic acid are known to target key signaling molecules. For example, a hypothetical this compound-based kinase inhibitor could interrupt a cancer-related signaling cascade, such as the MAPK/ERK pathway, by blocking the activity of a specific kinase within that pathway.
Hypothetical Inhibition of a Kinase Signaling Pathway
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Conclusion
This compound represents a valuable and versatile building block for the development of new pharmaceutical agents. Its derivatives have the potential to modulate the activity of various biological targets, making them promising candidates for the treatment of a wide range of diseases. The protocols and information provided herein offer a foundation for researchers to synthesize, evaluate, and further explore the therapeutic potential of novel compounds derived from this promising scaffold. Further research into the specific biological activities and structure-activity relationships of this compound derivatives is warranted to fully realize their potential in drug discovery.
References
Application Notes and Protocols for the Preparation of Metal Complexes of 6-Ethylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinic acid and its derivatives are a class of organic compounds that have garnered significant interest in the fields of coordination chemistry and medicinal chemistry. Their ability to act as bidentate chelating agents, coordinating with metal ions through the pyridine nitrogen and the carboxylate oxygen, allows for the formation of stable metal complexes. These complexes have shown potential in various applications, including as therapeutic and diagnostic agents. 6-Ethylpicolinic acid, a derivative of picolinic acid, is an emerging ligand for the development of novel metal complexes with potentially unique physicochemical and biological properties. The introduction of an ethyl group at the 6-position of the pyridine ring can influence the steric and electronic properties of the ligand, thereby affecting the geometry, stability, and reactivity of its metal complexes.
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent complexation with various transition metals. The methodologies are based on established procedures for analogous 6-substituted picolinic acids and are intended to serve as a comprehensive guide for researchers.
Synthesis of this compound
The synthesis of this compound can be achieved through the selective oxidation of a suitable precursor, such as 2-ethyl-6-methylpyridine. The methyl group is generally more susceptible to oxidation than the ethyl group under controlled conditions.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Ethyl-6-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Deionized water
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethyl-6-methylpyridine (0.1 mol) in 200 mL of deionized water.
-
Heat the solution to 80°C with stirring.
-
Slowly add potassium permanganate (0.2 mol) in small portions over a period of 2-3 hours to control the exothermic reaction.
-
After the addition is complete, continue to heat the mixture at reflux for 4-6 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate.
-
Wash the precipitate with a small amount of hot water and combine the filtrates.
-
Acidify the filtrate to pH 2-3 with concentrated sulfuric acid.
-
If any unreacted permanganate is present (indicated by a purple color), add a saturated solution of sodium bisulfite dropwise until the solution becomes colorless.
-
Extract the aqueous solution with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).
Expected Yield: 60-70%
General Protocol for the Preparation of Metal Complexes of this compound
The following is a general procedure for the synthesis of metal complexes of this compound. The choice of metal salt, solvent, and reaction conditions may need to be optimized for each specific complex.
Experimental Protocol: General Synthesis of M(II)-(6-Ethylpicolinate)₂ Complexes
Materials:
-
This compound
-
A suitable metal(II) salt (e.g., CuCl₂, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂)
-
Methanol or Ethanol
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional)
Procedure:
-
Dissolve this compound (2 mmol) in 20 mL of methanol or ethanol in a 50 mL round-bottom flask.
-
Add a stoichiometric amount of a base (e.g., 2 mmol of NaOH dissolved in a minimal amount of water, or 2 mmol of triethylamine) to deprotonate the carboxylic acid. Stir for 15 minutes.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in 10 mL of the same solvent.
-
Slowly add the metal salt solution to the solution of the deprotonated ligand with continuous stirring.
-
A precipitate may form immediately, or the reaction mixture may need to be stirred at room temperature or gently heated under reflux for a few hours to facilitate complex formation.
-
After the reaction is complete (as monitored by TLC or the cessation of precipitation), cool the mixture to room temperature.
-
Collect the solid complex by vacuum filtration.
-
Wash the precipitate with small portions of cold solvent and then with diethyl ether.
-
Dry the complex in a desiccator over a suitable drying agent.
Characterization of Metal Complexes
The synthesized metal complexes should be characterized using various analytical techniques to confirm their structure and purity.
-
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the C=O and C=N stretching frequencies.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and determine the coordination geometry of the metal center.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR can provide information about the ligand environment.
-
Elemental Analysis (CHN): To determine the empirical formula of the complex.
-
Mass Spectrometry (MS): To confirm the molecular weight of the complex.
-
X-ray Crystallography: To determine the single-crystal structure of the complex, providing definitive information about the coordination geometry and bond lengths.
Quantitative Data Summary
The following table summarizes representative data for metal complexes of 6-methylpicolinic acid , which are expected to be analogous to those of this compound. This data is provided for illustrative purposes.
| Complex Formula | Metal Ion | Yield (%) | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Key IR Bands (cm⁻¹) ν(COO⁻) |
| [Cu(6-Me-pic)₂(H₂O)]·H₂O | Cu(II) | 75 | Non-electrolyte | 1605 (asym), 1380 (sym) |
| [Co(6-Me-pic)₂(H₂O)₂] | Co(II) | 82 | Non-electrolyte | 1610 (asym), 1385 (sym) |
| [Ni(6-Me-pic)₂(H₂O)₂] | Ni(II) | 78 | Non-electrolyte | 1608 (asym), 1382 (sym) |
| [Zn(6-Me-pic)₂] | Zn(II) | 85 | Non-electrolyte | 1615 (asym), 1390 (sym) |
Data is for 6-methylpicolinic acid complexes and is intended as a reference.
Visualizations
Experimental Workflow for Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Experimental Workflow for Metal Complex Preparation
Caption: General workflow for metal complex synthesis.
Potential Applications in Drug Development
Metal complexes of picolinic acid derivatives are being explored for a range of therapeutic applications. The coordination of a metal ion can enhance the biological activity of the organic ligand. Potential areas of application for metal complexes of this compound include:
-
Antimicrobial Agents: Many metal complexes exhibit enhanced antimicrobial activity compared to the free ligands.
-
Anticancer Agents: The design of metal-based drugs is a promising strategy in cancer therapy.
-
Anti-inflammatory Agents: Some metal complexes have shown potent anti-inflammatory properties.
-
Diagnostic Imaging: Radiolabeled metal complexes can be used as imaging agents in nuclear medicine.
Further research into the synthesis, characterization, and biological evaluation of this compound metal complexes is warranted to explore their full potential in drug discovery and development.
Application Notes and Protocols for the Quantification of 6-Ethylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethylpicolinic acid is a pyridine carboxylic acid derivative of interest in various fields, including pharmaceutical and materials science. Accurate and precise quantification of this compound is crucial for research, development, and quality control purposes. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are based on established analytical principles for similar carboxylic acids and are intended to serve as a comprehensive guide for laboratory implementation.
Analytical Methods Overview
The quantification of this compound can be effectively achieved using reversed-phase HPLC, which is suitable for polar compounds. For enhanced sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method. Gas Chromatography (GC) is generally less suitable for non-volatile and polar compounds like carboxylic acids unless derivatization is employed to increase volatility.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method provides a robust and widely accessible approach for the quantification of this compound in bulk materials and simple formulations.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Prepare working standards by serial dilution of the stock solution with the mobile phase to achieve a concentration range suitable for the calibration curve (e.g., 1-100 µg/mL).
-
For unknown samples, prepare them in the same diluent to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[1]
2. Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1][2] |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: AcetonitrileIsocratic elution with 20:80 (v/v) A:B |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 25 °C[1] |
| Detection | UV at 264 nm[3] |
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
-
Assess the purity of a sample by calculating the area percentage of the main peak relative to the total area of all observed peaks.[1]
Quantitative Data Summary (Expected Performance)
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as plasma, urine, or tissue extracts. Derivatization can be employed to enhance ionization efficiency.
Experimental Protocol
1. Sample Preparation (from Biological Matrix):
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound). Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4 °C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
2. Derivatization (Optional, for enhanced sensitivity):
-
To the dried extract, add a solution of a derivatizing agent such as 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like EDC and pyridine.[4][5]
-
Incubate the reaction mixture to allow for the formation of the derivative.
-
Quench the reaction and dilute the sample with the mobile phase before injection.
3. LC-MS/MS Conditions:
| Parameter | Value |
|---|---|
| LC System | UHPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileGradient elution may be required to separate the analyte from matrix components. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Precursor > Product Ion | To be determined by direct infusion of a this compound standard. |
4. Data Analysis:
-
Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Quantitative Data Summary (Expected Performance)
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | 2 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: LC-MS/MS analysis workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
Application Notes and Protocols for the Derivatization of 6-Ethylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 6-ethylpicolinic acid for various applications in research and drug development. While specific data for this compound is limited in publicly available literature, the information presented here is based on established principles of picolinic acid chemistry and its derivatives.
Application Note 1: Enhancing Analyte Detection in LC-MS
Introduction: Derivatization of analytes with a picolinoyl group can significantly enhance their detection in liquid chromatography-mass spectrometry (LC-MS), particularly for compounds with poor ionization efficiency. The pyridine nitrogen in the picolinoyl moiety is readily protonated, leading to a strong signal in positive ion electrospray ionization (ESI-MS). Picolinoyl derivatives have been shown to increase ESI response by 5 to 10 times compared to their underivatized counterparts.[1]
Application: This protocol details the use of this compound as a derivatizing agent for the sensitive quantification of corticosteroids in biological samples, such as human saliva, by LC-ESI-MS.[1]
Experimental Protocol: Derivatization of Corticosteroids with this compound
Materials:
-
This compound
-
2-Methyl-6-nitrobenzoic anhydride (MNBA)
-
Triethylamine
-
Dimethyl sulfoxide (DMSO)
-
Corticosteroid standard or sample extract
-
Solid-phase extraction (SPE) cartridges
-
Deuterium-labeled internal standards
Procedure:
-
Preparation of the Derivatization Reagent: A solution of this compound and 2-methyl-6-nitrobenzoic anhydride in a suitable aprotic solvent like DMSO is prepared.
-
Derivatization Reaction: The corticosteroid sample is mixed with the derivatization reagent and triethylamine. The reaction is allowed to proceed to completion, resulting in the formation of the 21-monopicolinoyl derivative.[1]
-
Sample Cleanup: The derivatized sample is purified using solid-phase extraction to remove excess reagents and byproducts.
-
LC-MS Analysis: The purified derivative is analyzed by LC-ESI-MS in positive ion mode. Selected reaction monitoring (SRM) is used for quantification, monitoring the transition from the protonated molecular ion [M+H]+ to a characteristic product ion.[1]
Quantitative Data:
The following table summarizes the expected enhancement in detection for various corticosteroids after derivatization with a picolinoyl moiety, based on published data for picolinic acid.[1]
| Corticosteroid | Expected Fold Increase in ESI Response |
| Cortisone | 5 - 10 |
| Cortisol | 5 - 10 |
| Cortexolone | 5 - 10 |
| Corticosterone | 5 - 10 |
| Dehydrocorticosterone | 5 - 10 |
| Deoxycorticosterone | 5 - 10 |
Workflow for Corticosteroid Derivatization:
Caption: Workflow for corticosteroid derivatization.
Application Note 2: Synthesis of Biologically Active Molecules
Introduction: Picolinic acid and its derivatives are recognized as "privileged" structures in drug discovery, forming the core of many biologically active compounds.[2] These derivatives have shown a wide range of activities, including antimicrobial, anticonvulsant, and anticancer properties.[2][3][4][5][6][7] The ethyl group at the 6-position of this compound can influence the lipophilicity and steric interactions of its derivatives, potentially leading to novel biological activities.
Application: This section provides protocols for the synthesis of 6-ethylpicolinoyl amides and esters, which can serve as intermediates for more complex molecules or be screened for biological activity.
Experimental Protocol: Synthesis of 6-Ethylpicolinoyl Amides
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
A primary or secondary amine
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Activation of the Carboxylic Acid: this compound is converted to its more reactive acid chloride. To a solution of this compound in anhydrous DCM, add thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride. The reaction is stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 6-ethylpicolinoyl chloride.
-
Amide Formation: The crude acid chloride is dissolved in anhydrous DCM. The desired amine (1 equivalent) and triethylamine (2 equivalents) are added to the solution at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Experimental Protocol: Synthesis of Ethyl 6-Ethylpicolinate
Materials:
-
This compound
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
Procedure:
-
Esterification: To a solution of this compound in absolute ethanol, a catalytic amount of concentrated sulfuric acid is added.
-
Reflux: The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude ester is purified by column chromatography. A similar procedure for the synthesis of ethyl 6-methylpicolinate reported a yield of 78%.[8]
Hypothetical Biological Activity Data:
The following table presents hypothetical IC₅₀ values for a series of 6-ethylpicolinoyl amide derivatives in a kinase inhibition assay to illustrate how such data would be presented.[2]
| Derivative | R-group on Amide | Kinase Target | IC₅₀ (nM) |
| 1 | Benzyl | Kinase A | 50 |
| 2 | Phenyl | Kinase A | 120 |
| 3 | Cyclohexyl | Kinase A | 85 |
| 4 | Benzyl | Kinase B | >1000 |
| 5 | Phenyl | Kinase B | 850 |
| 6 | Cyclohexyl | Kinase B | 920 |
Hypothetical Signaling Pathway Inhibition:
Caption: Hypothetical inhibition of a kinase pathway.
Application Note 3: Derivatization for Gas Chromatography (GC)
Introduction: While picolinic acids themselves can be challenging to analyze by gas chromatography (GC) due to their polarity and potential for thermal degradation, derivatization can overcome these limitations.[9] Converting the carboxylic acid group to a less polar and more volatile ester, such as a methyl or ethyl ester, improves chromatographic peak shape and thermal stability.[9]
Application: This protocol describes the formation of methyl esters of this compound for GC analysis.
Experimental Protocol: Methyl Esterification for GC Analysis
Materials:
-
This compound
-
Methanol
-
Boron trifluoride-methanol solution (BF₃-MeOH) or Acetyl chloride
Procedure:
-
Esterification: A solution of this compound in methanol is treated with a BF₃-methanol solution or a small amount of acetyl chloride.
-
Heating: The mixture is heated in a sealed vial at a temperature appropriate for the reagent used (e.g., 60-100 °C) for a specified time to ensure complete conversion to the methyl ester.
-
Extraction: After cooling, the methyl ester is extracted into an organic solvent such as hexane or dichloromethane. The organic layer is washed with water to remove any remaining acid and methanol.
-
Analysis: The organic extract is dried, concentrated if necessary, and injected into the GC-MS for analysis.
Logical Relationship for GC Derivatization:
Caption: Logic of derivatization for GC analysis.
References
- 1. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives with molecular docking study as multi-targeted JAK2/STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 6-methyl-pyridine-2-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
Application Notes & Protocols: Development of 6-Substituted Picolinic Acids as Herbicides
Disclaimer: While the user requested information specifically on 6-Ethylpicolinic acid, a comprehensive search of available scientific literature did not yield specific data on the herbicidal development of this particular compound. The following application notes and protocols are therefore based on extensive research into closely related 6-substituted picolinic acid derivatives that are currently under investigation as potent herbicides. These notes are intended to provide a detailed framework for researchers and scientists engaged in the development of novel herbicides based on the picolinic acid scaffold.
Introduction: Picolinic Acids as Synthetic Auxin Herbicides
Picolinic acid derivatives are a significant class of synthetic auxin herbicides, which mimic the natural plant hormone indole-3-acetic acid (IAA)[1][2]. These herbicides have been in use for decades, with early examples including picloram and clopyralid[2][3]. A key advantage of synthetic auxin herbicides is that weeds develop resistance to them at a much slower rate compared to other herbicide classes, which is attributed to their complex mechanism of action[1][4].
Recent research has focused on modifying the 6-position of the picolinic acid ring to discover new herbicidal molecules with improved efficacy and broader weed control spectrums[1][3]. The introduction of aryl, pyrazolyl, and indazolyl groups at this position has yielded promising candidates[1][3][5][6]. These modifications can alter the binding affinity of the molecule to its target receptor, thereby influencing its herbicidal activity[1][5].
Mechanism of Action
Picolinic acid herbicides function by binding to the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin receptors. Specifically, many picolinic acid derivatives have been shown to preferentially bind to the AFB5 receptor[4][6][7]. This binding event initiates a cascade of cellular processes:
-
Formation of a Co-receptor Complex: The herbicide-bound AFB5 forms a complex with an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein[2].
-
Ubiquitination and Degradation: This complex formation targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome[2].
-
Activation of Auxin Response Genes: The degradation of the Aux/IAA repressor releases Auxin Response Factors (ARFs), which are transcription factors that proceed to activate the expression of auxin-responsive genes[2].
-
Uncontrolled Growth and Plant Death: The resulting uncontrolled expression of these genes leads to physiological disruptions, including epinastic responses (twisting and curling of stems and leaves), and the accumulation of abscisic acid (ABA) and ethylene, ultimately causing plant death[2][5].
Some novel 6-indazolyl-2-picolinic acids have been shown to induce the upregulation of the auxin genes ACS7 and NCED3, which promotes the release of ethylene and the production of ABA, leading to rapid plant death[1][5].
Quantitative Data on Herbicidal Activity
The following tables summarize the herbicidal activity of various 6-substituted picolinic acid derivatives against different weed species.
Table 1: Root Growth Inhibition of Various Weed Species by 6-Substituted Picolinic Acid Derivatives
| Compound Class | Test Species | Concentration (µM) | Root Growth Inhibition (%) | Reference |
| 6-Indazolyl-2-picolinic acids | Brassica napus | 10 | Significantly greater than picloram | [5] |
| 6-Indazolyl-2-picolinic acids | Abutilon theophrasti | 10 | Significantly greater than picloram | [5] |
| 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Brassica napus | 250 | > 80% for 28 compounds | [3] |
| 6-Pyrazolyl-2-picolinic acids | Various weeds | 500 | Good inhibition effects | [8] |
Table 2: Post-Emergence Herbicidal Activity of 6-Substituted Picolinic Acid Derivatives
| Compound Class | Test Species | Application Rate (g/ha) | Herbicidal Effect (%) | Reference |
| 6-Indazolyl-2-picolinic acids | Amaranthus retroflexus | 250 | 100 | [1][5] |
| 6-Indazolyl-2-picolinic acids | Chenopodium album | 250 | 100 | [1][5] |
| 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Amaranthus retroflexus | Not specified | 100 for 10 compounds | [3] |
| 6-Pyrazolyl-2-picolinic acids | Chenopodium album | 250 | 100 for most compounds | [8] |
| 6-Pyrazolyl-2-picolinic acids | Amaranthus retroflexus | 250 | 100 for most compounds | [8] |
| 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acid (Compound V-8) | Not specified | 300 | Better than picloram | [6][7] |
Table 3: IC50 Values for Root Growth Inhibition in Arabidopsis thaliana
| Compound | IC50 (µM) | Comparison | Reference |
| 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acid (Compound V-2) | Not specified | 62 times lower than picloram, 26 times lower than halauxifen-methyl | [3] |
| 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acid (Compound V-7) | Not specified | 45 times lower than halauxifen-methyl | [6][7][9] |
Experimental Protocols
Protocol 1: In Vitro Root Growth Inhibition Assay
This protocol is used to evaluate the effect of test compounds on the root growth of various weed species in a controlled laboratory setting.
Materials:
-
Test compounds
-
Control herbicide (e.g., picloram)
-
Seeds of target weed species (e.g., Brassica napus, Abutilon theophrasti, Amaranthus retroflexus, Chenopodium album, Echinochloa crusgalli)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Agar medium (0.8% w/v)
-
Solvent for dissolving compounds (e.g., DMSO)
-
Growth chamber with controlled temperature and light
Procedure:
-
Preparation of Test Solutions:
-
Prepare stock solutions of the test compounds and the control herbicide in a suitable solvent.
-
Prepare a series of dilutions to achieve the desired final concentrations (e.g., 10 µM, 250 µM, 500 µM). The final solvent concentration should be consistent across all treatments and not exceed a level that affects plant growth.
-
-
Seed Sterilization and Germination:
-
Surface sterilize the seeds to prevent microbial contamination.
-
Germinate the seeds on moist filter paper in the dark until the radicle emerges.
-
-
Assay Setup:
-
Pour a layer of agar medium into each Petri dish and allow it to solidify.
-
Incorporate the test solutions into the agar medium at the desired final concentrations. A solvent control should also be included.
-
Place a specific number of germinated seeds on the surface of the agar in each Petri dish.
-
-
Incubation:
-
Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).
-
-
Data Collection and Analysis:
-
After a set incubation period (e.g., 3-5 days), measure the length of the primary root of each seedling.
-
Calculate the percentage of root growth inhibition for each treatment relative to the solvent control.
-
Each experiment should be performed with at least three replicates.
-
Protocol 2: Post-Emergence Herbicidal Activity Assay (Greenhouse)
This protocol is designed to assess the herbicidal efficacy of test compounds on whole plants grown in a greenhouse environment.
Materials:
-
Test compounds
-
Control herbicide
-
Pots filled with a suitable soil mix
-
Seeds of target weed species
-
Greenhouse with controlled environmental conditions
-
Spray equipment calibrated to deliver a specific volume
Procedure:
-
Plant Cultivation:
-
Sow the seeds of the target weed species in pots and grow them in the greenhouse until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
-
Preparation of Spray Solutions:
-
Prepare solutions of the test compounds and control herbicide at concentrations that correspond to specific application rates (e.g., 250 g/ha, 300 g/ha). An appropriate surfactant may be included to enhance spray coverage.
-
-
Herbicide Application:
-
Spray the plants uniformly with the test solutions using calibrated spray equipment. A set of plants should be sprayed with a blank formulation (without the active ingredient) as a control.
-
-
Post-Treatment Observation:
-
Return the treated plants to the greenhouse and observe them over a period of time (e.g., 14-21 days).
-
Assess the herbicidal injury visually at regular intervals, using a rating scale (e.g., 0% = no effect, 100% = complete plant death).
-
-
Data Collection and Analysis:
-
Record the visual injury ratings for each treatment.
-
At the end of the observation period, the fresh or dry weight of the above-ground biomass can be measured for a more quantitative assessment.
-
Calculate the percentage of growth reduction compared to the control plants.
-
Each treatment should be replicated (e.g., 3-4 pots per treatment).
-
References
- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Studying 6-Ethylpicolinic Acid Reactions
Introduction
6-Ethylpicolinic acid, a derivative of pyridine-2-carboxylic acid, is a versatile organic compound with significant potential in coordination chemistry, catalysis, and as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its structure, featuring a carboxylic acid group at the 2-position and an ethyl group at the 6-position of the pyridine ring, allows for a range of chemical transformations. These application notes provide detailed experimental setups and protocols for researchers, scientists, and drug development professionals investigating the reactivity of this compound.
Coordination Chemistry: Synthesis of Metal Complexes
Picolinic acid and its derivatives are excellent bidentate chelating agents, coordinating to metal ions through the pyridine nitrogen and the carboxylate oxygen.[1][2] These reactions are fundamental for developing new catalysts, imaging agents, and materials with specific magnetic or optical properties.
Experimental Protocol: Synthesis of a 6-Ethylpicolinate Metal (II) Complex
This protocol details the general synthesis of a metal (II) complex, such as with Copper (II), Rhodium (III), or Molybdenum (VI).[3][4]
Materials:
-
This compound
-
Metal (II) salt (e.g., CuCl₂, Ni(ClO₄)₂, Co(OAc)₂)
-
Methanol (Anhydrous)
-
Diethyl ether (Anhydrous)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Argon or Nitrogen gas supply
-
Standard glassware (Schlenk flask, condenser, magnetic stirrer)
Procedure:
-
Ligand Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 1.0 equivalent of this compound in anhydrous methanol.
-
Deprotonation: Add 1.0 equivalent of a base (e.g., methanolic NaOH or TEA) dropwise to the stirring solution to form the carboxylate salt. Stir for 30 minutes at room temperature.
-
Complexation: In a separate flask, dissolve 0.5 equivalents of the metal (II) salt in a minimal amount of anhydrous methanol.
-
Reaction: Slowly add the metal salt solution to the ligand solution. A color change or precipitation is often observed.
-
Reflux: Attach a condenser and heat the reaction mixture to reflux for 2-4 hours to ensure complete complexation.
-
Isolation: Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume under vacuum until precipitation occurs.
-
Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the final complex under vacuum.
-
Characterization: Characterize the product using FT-IR, UV-Vis, ¹H-NMR spectroscopy, and elemental analysis.[1][5]
Data Presentation: Spectroscopic Characterization
The formation of the metal complex can be confirmed by shifts in the spectroscopic data compared to the free ligand.
| Analysis Type | Free this compound | Expected Data for Metal (II) Complex | Reference |
| FT-IR (cm⁻¹) | ~1700-1740 (C=O stretch, acid) | ~1650-1680 (C=O stretch, coordinated) | [5] |
| ~1610 (C=N stretch) | Shift to lower wavenumber (~1590-1600) | [3] | |
| ¹H-NMR (ppm) | ~13.0 (broad s, COOH) | Peak disappears upon deprotonation | [1] |
| Aromatic protons (δ 7.5-8.5) | Shifts observed due to metal coordination | [1] | |
| UV-Vis (nm) | Ligand-centered transitions | Appearance of new charge-transfer bands | [5] |
Workflow for Metal Complex Synthesis
References
- 1. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. repositorio.uam.es [repositorio.uam.es]
- 4. Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Ethylpicolinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Ethylpicolinic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for synthesizing this compound is the selective oxidation of the methyl group of 2-ethyl-6-methylpyridine. Strong oxidizing agents are typically employed for this transformation.
Q2: Which oxidizing agents are recommended for this synthesis?
Nitric acid and potassium permanganate are two commonly used oxidizing agents for the conversion of alkylpyridines to their corresponding carboxylic acids. The choice between them may depend on the desired reaction conditions, scale, and safety considerations.
Q3: What are the primary challenges in synthesizing this compound?
The main challenges include achieving selective oxidation of the methyl group over the ethyl group, preventing over-oxidation to form dipicolinic acid derivatives, and effectively purifying the final product from starting materials and byproducts.[1]
Q4: How can I monitor the progress of the reaction?
Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2] This allows for the tracking of the consumption of the starting material (2-ethyl-6-methylpyridine) and the formation of the product (this compound).
Troubleshooting Guide
Low or No Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Oxidizing Agent | Use a fresh batch of nitric acid or potassium permanganate. Ensure proper storage of the oxidizing agents. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature while carefully monitoring for any changes in the reaction profile using TLC or HPLC. |
| Inadequate Reaction Time | Extend the reaction time and continue to monitor the reaction progress. |
| Poor Quality Starting Material | Verify the purity of the 2-ethyl-6-methylpyridine using techniques like NMR or GC-MS. |
Presence of Impurities
| Impurity | Identification | Troubleshooting Steps |
| Unreacted 2-ethyl-6-methylpyridine | Can be detected by GC-MS or NMR analysis of the crude product. | Increase reaction time, temperature, or the amount of oxidizing agent. Optimize purification through recrystallization or column chromatography. |
| Over-oxidation Product (e.g., dipicolinic acid derivative) | Can be identified by mass spectrometry, which would show a higher molecular weight corresponding to the di-acid.[1] | Use a milder oxidizing agent or less harsh reaction conditions (e.g., lower temperature, shorter reaction time). |
| Side-chain Chlorination (if using HCl) | Mass spectrometry would indicate the presence of a chlorinated product. | Avoid the use of hydrochloric acid during workup if possible; use sulfuric acid for acidification instead. |
Experimental Protocols
Method 1: Nitric Acid Oxidation
This protocol is based on general procedures for the oxidation of alkylpyridines.[3][4]
1. Reaction Setup:
-
In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser.
-
Add 2-ethyl-6-methylpyridine (1 equivalent) to the flask.
-
Cool the flask in an ice bath.
2. Reaction:
-
Slowly add concentrated sulfuric acid (2-3 equivalents) to the stirred starting material.
-
Heat the mixture to 150-170°C.
-
Add concentrated nitric acid (at least 3 equivalents) dropwise via the dropping funnel over several hours.
-
Continuously distill off water and/or diluted nitric acid during the addition.[5]
-
After the addition is complete, maintain the temperature for an additional 1-2 hours.
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Adjust the pH to the isoelectric point of this compound (typically around pH 3-4) with a suitable base (e.g., concentrated ammonium hydroxide) to precipitate the product.[4]
-
Filter the crude product and wash with cold water.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
Method 2: Potassium Permanganate Oxidation
This protocol is adapted from procedures for the oxidation of picolines.[6][7]
1. Reaction Setup:
-
In a large three-necked round-bottom flask fitted with a mechanical stirrer and a reflux condenser, add 2-ethyl-6-methylpyridine (1 equivalent) and water.
2. Reaction:
-
Heat the mixture to reflux.
-
Add potassium permanganate (2-3 equivalents) portion-wise over several hours. The purple color of the permanganate should disappear as it reacts.
-
Continue refluxing until the permanganate color is completely discharged.
3. Work-up and Purification:
-
Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the precipitate thoroughly with hot water.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Acidify the concentrated solution with an appropriate acid (e.g., sulfuric acid) to the isoelectric point to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent.
Quantitative Data
The following tables provide illustrative data based on analogous reactions reported in the literature. Actual yields may vary depending on the specific experimental conditions.
Table 1: Effect of Reaction Temperature on Yield (Nitric Acid Oxidation)
| Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
| 140 | 6 | 45 |
| 160 | 5 | 65 |
| 180 | 4 | 55 (Increased byproducts) |
Table 2: Effect of Oxidizing Agent on Yield
| Oxidizing Agent | Reaction Conditions | Approximate Yield (%) |
| Nitric Acid | 160°C, 5h | 65 |
| Potassium Permanganate | Reflux, 8h | 50 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. environmentclearance.nic.in [environmentclearance.nic.in]
- 2. helixchrom.com [helixchrom.com]
- 3. US3741976A - Process for the production of pyridine carboxylic acids from lower alykyl pyridines - Google Patents [patents.google.com]
- 4. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents [patents.google.com]
Overcoming solubility issues with 6-Ethylpicolinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 6-Ethylpicolinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: How does pH influence the solubility of this compound?
The pH of the solution is a critical factor governing the solubility of this compound. This is due to its amphoteric nature, possessing both a carboxylic acid group (pKa ≈ 5.3 for picolinic acid) and a basic pyridine nitrogen.[5]
-
Acidic Conditions (Low pH): The pyridine nitrogen becomes protonated, forming a positively charged pyridinium ion. This salt form is generally more water-soluble.
-
Neutral Conditions (pH ≈ pKa): The molecule exists predominantly as a zwitterion or in its neutral form, which may exhibit lower aqueous solubility.
-
Basic Conditions (High pH): The carboxylic acid group is deprotonated, forming a negatively charged carboxylate salt. This salt form is typically highly soluble in water.[6]
Therefore, adjusting the pH away from the isoelectric point is a primary strategy for enhancing its aqueous solubility.
Q3: Are there any known safety concerns when handling this compound?
Specific safety data for this compound is limited. However, based on data for similar compounds like picolinic acid and its derivatives, it should be handled with care.[7][8][9][10] It may cause skin and eye irritation.[7][8] Ingestion and inhalation should be avoided.[7] It is recommended to handle the compound in a well-ventilated area or a chemical fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9]
Troubleshooting Guide
This guide provides solutions to common solubility problems encountered during experiments with this compound.
Q4: I am having trouble dissolving this compound in water. What should I do?
If you are experiencing poor solubility in water, consider the following steps:
-
pH Adjustment: This is the most effective method.
-
Add a small amount of a suitable base (e.g., 1 M NaOH) dropwise to your aqueous suspension. As the pH increases, the carboxylic acid will deprotonate to the highly soluble carboxylate salt.
-
Alternatively, adding a small amount of a suitable acid (e.g., 1 M HCl) dropwise will protonate the pyridine nitrogen, forming a more soluble salt.
-
-
Gentle Heating: Gently warming the solution can help increase the rate of dissolution. However, be cautious as prolonged heating at high temperatures could potentially degrade the compound.
-
Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.
Q5: My this compound precipitates out of solution unexpectedly. What could be the cause and how can I fix it?
Precipitation often occurs due to a change in the solution's conditions:
-
Change in pH: A shift in pH towards the isoelectric point of the molecule can cause it to precipitate. Re-adjust the pH as described in Q4.
-
Solvent Evaporation: If you have a solution in a volatile organic solvent, evaporation can lead to supersaturation and precipitation. Replenish the solvent or switch to a less volatile one if possible.
-
Temperature Fluctuation: A decrease in temperature can reduce the solubility of the compound. If the solution was prepared warm, it might precipitate upon cooling to room temperature. Gentle warming can redissolve the compound.
Q6: Can I use a co-solvent to improve the solubility of this compound?
Yes, using a co-solvent can be an effective strategy, particularly if you need to dissolve it in a less polar medium or increase its concentration in an aqueous solution.[11][12]
-
For Aqueous Solutions: Adding a water-miscible organic solvent such as ethanol, isopropanol, or DMSO can help. Start by dissolving the this compound in a small amount of the organic co-solvent and then slowly add the aqueous buffer while stirring.
-
For Organic Solvents: If you are working with a non-polar organic solvent where solubility is low, adding a more polar co-solvent might improve solubility.
Quantitative Data Summary
The following tables summarize the expected solubility behavior and the effects of various solubilization techniques based on the properties of picolinic acid.
Table 1: Expected Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Expected Solubility | Rationale |
| Water | High | Moderate to High (pH dependent) | The polar carboxylic acid and pyridine ring allow for hydrogen bonding. Solubility is greatly enhanced at acidic or basic pH. |
| Ethanol | High | Moderate | A polar protic solvent that can interact with the polar groups of the molecule.[1] |
| Acetonitrile | Moderate | Low to Moderate | A polar aprotic solvent, less effective at solvating the protic functional groups.[1] |
| DMSO | High | High | A highly polar aprotic solvent, often a good choice for dissolving organic acids. |
| Dichloromethane | Low | Low | A non-polar solvent, unlikely to effectively dissolve the polar molecule. |
| Hexane | Non-polar | Very Low / Insoluble | A non-polar solvent, very poor at dissolving polar molecules. |
Table 2: Summary of Solubilization Strategies
| Strategy | Principle | Advantages | Disadvantages |
| pH Adjustment | Formation of soluble salts (carboxylate or pyridinium).[6] | Highly effective in aqueous solutions, simple to implement. | May not be suitable for pH-sensitive experiments. |
| Co-solvency | Modifying the polarity of the solvent system.[11][12][13] | Effective for both aqueous and organic systems, allows for higher concentrations. | The co-solvent may interfere with downstream applications. |
| Heating | Increases the kinetic energy of solvent and solute molecules. | Simple and quick for increasing the rate of dissolution. | Risk of compound degradation, precipitation upon cooling. |
| Particle Size Reduction | Increases the surface area for solvent interaction.[11][14] | Improves the rate of dissolution. | Does not increase the equilibrium solubility.[11][12] |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
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Weigh the desired amount of this compound in a suitable container.
-
Add a small volume of the chosen primary solvent (e.g., water, buffer, or an organic solvent).
-
If the compound does not readily dissolve, apply one or more of the following techniques:
-
For Aqueous Solutions: Adjust the pH by adding 1 M NaOH or 1 M HCl dropwise while stirring until the solid dissolves.
-
For Co-solvency: If a co-solvent is to be used, first dissolve the compound in the minimum required volume of the co-solvent (e.g., DMSO, ethanol), and then add the primary solvent to the desired final volume.
-
Gentle Heating: Warm the mixture gently (e.g., in a 30-40°C water bath) with stirring.
-
Sonication: Place the container in an ultrasonic bath until the solid is fully dissolved.
-
-
Once dissolved, allow the solution to return to room temperature.
-
If necessary, filter the solution to remove any undissolved particulates.
-
Store the solution under appropriate conditions (e.g., protected from light, at a specific temperature).
Protocol 2: Determination of pH-Dependent Aqueous Solubility
-
Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7, 8, 10).
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a few hours to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant of each vial.
-
Filter the samples through a 0.22 µm filter to remove any remaining solid particles.
-
Dilute the filtered samples appropriately.
-
Quantify the concentration of this compound in each diluted sample using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the measured solubility as a function of pH.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Effect of pH on the ionization state and solubility of this compound.
References
- 1. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 2. Review Reports - Solubility and Crystallization Studies of Picolinic Acid | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. picolinic acid [chemister.ru]
- 6. chem.ws [chem.ws]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. hmdb.ca [hmdb.ca]
- 11. ijpbr.in [ijpbr.in]
- 12. ijmsdr.org [ijmsdr.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Ethylpicolinic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 6-Ethylpicolinic acid. This guide provides answers to frequently asked questions and solutions to common issues encountered during synthesis.
Troubleshooting Guide
Question 1: I am experiencing a low yield in the synthesis of this compound. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in the synthesis of this compound, typically synthesized via the oxidation of 2-ethyl-6-methylpyridine, can stem from several factors.
Potential Causes and Optimization Strategies:
-
Incomplete Oxidation: The oxidation of the methyl group might be incomplete.
-
Troubleshooting:
-
Increase the equivalents of the oxidizing agent (e.g., KMnO₄, SeO₂).
-
Extend the reaction time and monitor the progress using TLC or HPLC.
-
Ensure optimal reaction temperature, as insufficient heat can lead to a sluggish reaction.
-
-
-
Over-oxidation: The ethyl group or the pyridine ring itself might be susceptible to oxidation, leading to the formation of byproducts such as pyridine-2,6-dicarboxylic acid.[1][2]
-
Troubleshooting:
-
Carefully control the reaction temperature; avoid excessive heating.
-
Slowly add the oxidizing agent to maintain control over the reaction exotherm.
-
-
-
Sub-optimal Reaction Conditions:
-
Troubleshooting:
-
Ensure the pH of the reaction medium is optimal for the chosen oxidizing agent.
-
The choice of solvent can influence the reaction; consider alternatives if yields are consistently low.
-
-
-
Difficult Product Isolation: The product may be lost during the work-up and purification steps.
-
Troubleshooting:
-
Adjust the pH of the aqueous layer to the isoelectric point of this compound to ensure complete precipitation before filtration.
-
Perform multiple extractions with a suitable organic solvent to maximize recovery.[2]
-
-
Question 2: My final product is contaminated with impurities. What are the likely side products and how can I purify my compound?
Answer:
The presence of impurities is a common issue. The nature of these byproducts depends on the synthetic route and reaction conditions.
Common Impurities and Purification Strategies:
-
Unreacted Starting Material (2-ethyl-6-methylpyridine):
-
Identification: Can be detected by GC-MS or NMR spectroscopy.
-
Purification:
-
Acid-Base Extraction: Utilize the basicity of the unreacted pyridine to separate it from the acidic product. Dissolve the crude product in a suitable organic solvent and wash with a dilute acid solution. The protonated starting material will move to the aqueous layer.
-
Column Chromatography: Separation on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate).[3]
-
-
-
Over-oxidation Product (Pyridine-2,6-dicarboxylic acid):
-
Identification: Can be identified by a different melting point and distinct signals in NMR and mass spectrometry.[1][2]
-
Purification:
-
Fractional Crystallization: This dicarboxylic acid may have different solubility properties compared to the desired product, allowing for separation by recrystallization from a suitable solvent.
-
-
-
Isomeric Byproducts: Depending on the starting material, other isomeric acids might be formed.
-
Identification: HPLC and NMR are effective for identifying isomeric impurities.
-
Purification: Preparative HPLC or careful column chromatography may be necessary for separating isomers.
-
| Potential Impurity | Identification Method | Purification Method |
| 2-ethyl-6-methylpyridine | GC-MS, ¹H NMR | Acid-base extraction, Column chromatography |
| Pyridine-2,6-dicarboxylic acid | M.P., ¹³C NMR, MS | Fractional crystallization |
| Other isomeric acids | HPLC, ¹H NMR | Preparative HPLC, Column chromatography |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and straightforward method is the selective oxidation of the methyl group of 2-ethyl-6-methylpyridine. This is typically achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).
Q2: What are the critical parameters to control during the oxidation step?
A2: The most critical parameters are temperature and the rate of addition of the oxidizing agent.[2][4] Uncontrolled temperature can lead to over-oxidation and the formation of pyridine-2,6-dicarboxylic acid. Slow and controlled addition of the oxidant is crucial to manage the reaction exotherm.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] By taking aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material and the formation of the product.
Q4: What is the best way to purify the final product?
A4: Purification typically involves an initial acid-base workup to remove unreacted starting material and neutral byproducts. This is followed by recrystallization from a suitable solvent system (e.g., water/ethanol) to obtain the pure this compound. If significant impurities persist, column chromatography may be required.
Experimental Protocols
Proposed Synthesis of this compound via Oxidation of 2-ethyl-6-methylpyridine
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 2-ethyl-6-methylpyridine (1 equivalent) in a mixture of pyridine and water.
-
Oxidation: Heat the solution to reflux. Add potassium permanganate (KMnO₄, 2-3 equivalents) portion-wise over several hours. The purple color of the permanganate should disappear as the reaction proceeds.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water.
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Isolation: Combine the filtrates and concentrate under reduced pressure. Acidify the residue with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.
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Purification: Collect the crude product by filtration, wash with cold water, and dry. Recrystallize the solid from an appropriate solvent mixture, such as ethanol/water, to yield pure this compound.
Visual Diagrams
Caption: Main vs. Side Reaction Pathways in this compound Synthesis.
Caption: Troubleshooting Workflow for Low Yield of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0128279A2 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 6-Ethylpicolinic Acid Derivatization
Welcome to the technical support center for the derivatization of 6-Ethylpicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The carboxylic acid group of this compound is the primary site for derivatization. The two most common strategies are:
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Esterification: This involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. This is often done to improve volatility for analysis by gas chromatography (GC). Common methods include Fischer esterification.[1][2][3]
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Amidation: This reaction involves coupling the carboxylic acid with a primary or secondary amine to form an amide. This is a versatile method for creating a wide range of derivatives for various applications, including medicinal chemistry.[4][5][6]
Q2: Why is derivatization of this compound necessary for analysis?
A2: Like many carboxylic acids, this compound is a polar and relatively non-volatile compound.[7][8] Derivatization is often necessary to:
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Increase volatility and thermal stability for analysis by Gas Chromatography (GC).
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Improve chromatographic behavior , such as reducing peak tailing.[7]
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Enhance ionization efficiency for Mass Spectrometry (MS) detection, leading to improved sensitivity.[9][10]
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Introduce a chromophore or fluorophore for UV or fluorescence detection in Liquid Chromatography (LC).[11]
Q3: What factors should I consider when choosing a derivatization reagent?
A3: The choice of derivatization reagent depends on your analytical goals and the instrumentation you are using. Key considerations include:
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The functional group you are targeting: For this compound, the primary target is the carboxylic acid.
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The desired properties of the derivative: Are you trying to increase volatility, improve ionization, or add a specific tag?
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The complexity of your sample matrix: Some derivatizing agents are more specific than others and may react with other functional groups in your sample.[8]
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The stability of the resulting derivative. [12]
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Safety and handling requirements of the reagent. [8]
Troubleshooting Guides
This section addresses specific issues that you may encounter during the derivatization of this compound.
Issue 1: Low or No Product Yield
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Possible Cause: Incomplete reaction.
-
Solution:
-
Optimize Reaction Time and Temperature: Some reactions require longer incubation times or higher temperatures to proceed to completion.[13] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Check Reagent Quality: Ensure that your derivatization reagents are not degraded. Moisture can be particularly detrimental to many derivatization reactions, especially those using silylating agents or acid chlorides.[7][8] Use fresh, anhydrous reagents and solvents.
-
Ensure Proper Stoichiometry: An insufficient amount of the derivatizing agent can lead to incomplete conversion. Consider using a molar excess of the derivatizing reagent.
-
-
-
Possible Cause: Degradation of starting material or product.
-
Solution: Some derivatives may be unstable under the reaction conditions or during workup. Consider using milder reaction conditions or a different derivatization strategy.
-
-
Possible Cause: Issues with the catalyst.
Issue 2: Presence of Multiple Peaks in the Chromatogram
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Possible Cause: Incomplete derivatization.
-
Solution: This can lead to the presence of both the starting material and the derivatized product. Optimize the reaction conditions as described above to drive the reaction to completion.
-
-
Possible Cause: Formation of byproducts.
-
Possible Cause: Isomerization.
Issue 3: Poor Chromatographic Peak Shape (e.g., Tailing)
-
Possible Cause: Presence of underivatized this compound.
-
Solution: The polar nature of the unreacted carboxylic acid can lead to interactions with active sites in the GC or LC system, resulting in peak tailing.[7] Ensure complete derivatization.
-
-
Possible Cause: Active sites in the chromatographic system.
-
Solution: Deactivate the GC inlet liner or use a liner with deactivation. For LC, ensure the column is properly conditioned.
-
Experimental Protocols & Data
General Experimental Workflow
The following diagram illustrates a general workflow for the derivatization of this compound.
Quantitative Data for Common Derivatization Reactions
The following tables summarize typical reaction conditions for esterification and amidation of picolinic acid derivatives, which can be adapted for this compound.
Table 1: Esterification Conditions
| Method | Alcohol | Catalyst | Temperature (°C) | Reaction Time (hours) | Typical Yield |
| Fischer Esterification[3] | Methanol/Ethanol | H₂SO₄ (catalytic) | Reflux (65-80) | 1 - 10 | Moderate to High |
| SOCl₂/Alcohol[15] | Methanol/Ethanol | None (SOCl₂ is the activator) | Room Temp to Reflux | 1 - 5 | High |
| Steglich Esterification[15] | tert-Butanol | DCC/DMAP | 0 to Room Temp | 2 - 12 | High |
Table 2: Amidation Conditions
| Coupling Reagent | Amine | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield |
| SOCl₂ then Amine[6][14] | Primary/Secondary | DCM | Room Temp | 16 | Moderate |
| EDC/HOBt[16] | Primary/Secondary | DCM/DMF | Room Temp | 12 - 24 | Good to High |
| DMTMM[4] | Primary/Secondary | Acetonitrile | Room Temp | 1 - 4 | Very High |
Disclaimer: The reaction conditions provided above are general guidelines based on similar compounds. Optimization for this compound may be necessary to achieve the best results.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Amidation [catalyticamidation.info]
- 6. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6-Ethylpicolinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Ethylpicolinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities in this compound typically originate from the synthetic route used. Common impurities may include:
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Unreacted Starting Materials: Such as 2-ethyl-6-methylpyridine if the synthesis involves oxidation.
-
Incomplete Oxidation Products: If oxidizing an alkyl group, intermediates like the corresponding alcohol or aldehyde may be present.
-
Over-oxidation or Side-Reaction Products: The oxidation of a precursor like 2-ethyl-6-methylpyridine could potentially lead to the formation of pyridine-2,6-dicarboxylic acid (dipicolinic acid) if both alkyl groups react.[1]
-
Isomeric Impurities: Depending on the specificity of the synthesis, other positional isomers could be formed.
-
Residual Solvents and Reagents: Solvents used in the reaction or workup, and reagents like acids or bases, may be carried through.
Q2: My purified this compound is colored. How can I remove the color?
A2: Colored impurities are common in aromatic compounds. You can address this using one of the following methods:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a hot solvent, add a small amount (typically 1-2% by weight) of activated charcoal. Boil the solution for a few minutes and then perform a hot filtration to remove the charcoal, which adsorbs many colored impurities.
-
Recrystallization: Often, multiple recrystallizations can effectively separate the colored impurities from the desired product, as they may have different solubility profiles.
-
Silica Gel Chromatography: If the colored impurity has a different polarity from this compound, column chromatography can be an effective separation method.
Q3: How do I choose an appropriate solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. Based on the properties of the parent compound, picolinic acid, a good starting point for solvent screening would include water, ethanol, isopropanol, acetonitrile, toluene, and mixtures of these solvents (e.g., ethanol/water).[2][3] A systematic approach to solvent selection is outlined in the experimental protocols section.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a UV detector is the standard method for determining purity as a percentage of the total peak area.
-
Nuclear Magnetic Resonance (¹H-NMR): Provides structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in identifying unknown impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
Troubleshooting Guide
Issue 1: The compound "oils out" instead of crystallizing during recrystallization.
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Possible Cause 1: Supersaturation is too high. The solution is cooling too rapidly, preventing the orderly arrangement of molecules into a crystal lattice.
-
Solution: Re-heat the solution until the oil redissolves. If necessary, add a small amount of additional solvent. Allow the solution to cool much more slowly. Insulating the flask can help.
-
-
Possible Cause 2: Presence of impurities. Impurities can inhibit crystal formation.
-
Solution: Try adding a seed crystal of pure this compound to induce crystallization. If that fails, the material may require an alternative purification step, such as column chromatography or an acid-base extraction, before attempting recrystallization again.
-
-
Possible Cause 3: Inappropriate solvent. The solvent may be too good, keeping the compound dissolved even at low temperatures.
-
Solution: Try using a solvent mixture. Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Heat to clarify and then cool slowly.
-
Issue 2: Low recovery after recrystallization.
-
Possible Cause 1: Too much solvent was used. This keeps a significant portion of the product dissolved even at low temperatures.
-
Solution: In the future, use the minimum amount of hot solvent required to fully dissolve the crude product. You can try to recover more product from the filtrate by partially evaporating the solvent and cooling again to obtain a second crop of crystals, though this crop may be less pure.
-
-
Possible Cause 2: Premature crystallization during hot filtration. The product crystallizes on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and filter flask. Perform the filtration as quickly as possible. Adding a small excess of hot solvent (5-10%) before filtration can help keep the product in solution.
-
-
Possible Cause 3: The product is significantly soluble in the wash solvent.
-
Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize product loss.
-
Issue 3: HPLC analysis shows persistent impurities after purification.
-
Possible Cause 1: Impurity has a very similar polarity/solubility. The chosen purification method may not be effective for separating the specific impurity.
-
Solution: If recrystallization failed, try column chromatography. If chromatography is not providing adequate separation, modifying the mobile phase (e.g., changing solvents, adding modifiers like acetic acid) may help. For a basic compound like a pyridine derivative, ion-exchange chromatography could be an effective alternative.[4][5]
-
-
Possible Cause 2: The compound is degrading during purification. Exposure to high heat for prolonged periods or incompatible pH can cause degradation.
-
Solution: Minimize the time the compound spends in hot solvent during recrystallization. If using chromatography, ensure the compound is stable on the stationary phase (e.g., silica gel, which is acidic).
-
Data Presentation
Table 1: Solubility of Picolinic Acid Analogs in Common Solvents
This table provides solubility data for picolinic acid and 6-methylpicolinic acid to guide solvent selection for the purification of this compound. Researchers should determine the specific solubility of the ethyl analog experimentally.
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| Picolinic Acid | Water | ~20 | Very Soluble | [2][3] |
| Picolinic Acid | Ethanol | 25 | 6.89 g / 100 g | [2] |
| Picolinic Acid | Benzene | Ambient | Sparingly Soluble | [2] |
| Picolinic Acid | Diethyl Ether | Ambient | Sparingly Soluble | [2] |
| 6-Methylpicolinic Acid | DMSO | Ambient | 100 mg / mL | [6] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for purifying this compound by recrystallization.
-
Solvent Selection: Place a small amount (e.g., 20-30 mg) of the crude material into several test tubes. To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene) dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate with stirring). Continue adding the hot solvent until the compound just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.
Protocol 2: Purity Assessment by Reverse-Phase HPLC
This protocol provides a starting point for developing an HPLC method to assess the purity of this compound.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase the concentration of Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm (or determine the λmax by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Calculate purity based on the area percentage of the main product peak relative to the total area of all observed peaks.
Visualizations
References
Stability of 6-Ethylpicolinic acid under different conditions
Technical Support Center: 6-Ethylpicolinic Acid
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: Based on general safety data for picolinic acid derivatives, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][4] It is advisable to store it at room temperature and away from heat, ignition sources, and incompatible materials such as strong acids, bases, and oxidizing agents.[1][2][4][5]
Q2: How can I determine the stability of this compound under my specific experimental conditions?
A2: To determine the stability of this compound under your specific conditions, you should perform a forced degradation study.[6][7] This involves exposing the compound to various stress conditions that are more severe than your experimental conditions, such as high temperatures, a range of pH values, oxidizing agents, and light.[6][7][8] Monitoring the compound's degradation under these conditions will help you understand its stability profile.
Q3: What analytical methods are suitable for quantifying this compound and its potential degradation products?
A3: High-Performance Liquid Chromatography (HPLC) is a commonly used and robust method for the quantification of organic acids and their degradation products.[6][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a suitable technique, offering high sensitivity and selectivity.[10][11] The choice of method may depend on the specific degradation products and the complexity of your sample matrix.
Q4: What are the likely degradation pathways for this compound?
Troubleshooting Guides
This section provides solutions to common problems you might encounter when working with this compound.
Issue 1: Unexpected Degradation of this compound in Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Loss of parent compound peak in HPLC analysis. | pH Instability: The pH of your solution may be promoting hydrolysis or other degradation reactions. | 1. Measure the pH of your solution. 2. Conduct a pH stability study by preparing solutions of this compound in a range of buffers (e.g., pH 2, 7, 9) and analyzing them over time. 3. Adjust the pH of your experimental solution to a range where the compound is more stable. |
| Light Sensitivity: The compound may be photolabile. | 1. Protect your solutions from light by using amber vials or covering your glassware with aluminum foil. 2. Perform a photostability study by exposing a solution to a controlled light source (e.g., a photostability chamber) and comparing it to a light-protected sample. | |
| Oxidation: The compound may be susceptible to oxidation, especially if your solution contains oxidizing agents or is exposed to air for extended periods. | 1. De-gas your solvents before preparing solutions. 2. Consider adding an antioxidant to your solution if compatible with your experiment. 3. Conduct an oxidative stress test by adding a small amount of an oxidizing agent (e.g., hydrogen peroxide) to a solution and monitoring degradation. | |
| Contamination: Contaminants in your solvent or on your glassware could be catalyzing degradation. | 1. Use high-purity solvents and thoroughly clean all glassware. 2. Run a blank analysis of your solvent to check for impurities. |
Logical Workflow for Troubleshooting Unexpected Degradation
Caption: Troubleshooting workflow for unexpected degradation.
Issue 2: Inconsistent Results in Stability Studies
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability between replicate samples. | Inconsistent Sample Preparation: Variations in weighing, dilution, or mixing can lead to inconsistent concentrations. | 1. Ensure your balance is calibrated and use a consistent procedure for weighing. 2. Use calibrated volumetric flasks and pipettes for dilutions. 3. Vortex or sonicate solutions to ensure complete dissolution and homogeneity. |
| Inconsistent Storage Conditions: Fluctuations in temperature or humidity in your storage chamber can affect degradation rates. | 1. Use a calibrated and validated stability chamber that maintains tight control over temperature and humidity. 2. Monitor and record the conditions inside the chamber throughout the study. | |
| Analytical Method Variability: Issues with the analytical method, such as column degradation or detector drift, can cause inconsistent results. | 1. Run a system suitability test before each analytical run to ensure the performance of your HPLC or GC system. 2. Use an internal standard to correct for variations in injection volume or detector response. 3. Regularly maintain and calibrate your analytical instruments. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Photostability chamber
-
Oven or water bath
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Heat the solution at a specified temperature (e.g., 60°C) for a set duration (e.g., 24 hours).[8]
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Keep the solution at room temperature or a slightly elevated temperature.
-
At various time points, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a 3% H₂O₂ solution.
-
Keep the solution at room temperature and protected from light.
-
At various time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C).[6]
-
Place a solution of the compound in an oven or water bath at a similar temperature.
-
At various time points, take samples for analysis. For the solid sample, dissolve a known amount in a suitable solvent before analysis.
-
-
Photostability:
-
Expose a solution of this compound to a light source in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light.
-
At the end of the exposure period, analyze both the exposed and control samples.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Quantify the amount of this compound remaining and identify any major degradation products.
-
Workflow for a Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
Data Presentation
The following tables are templates for summarizing the quantitative data from your stability studies.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % Assay of this compound | Number of Degradants | Major Degradant(s) (% Area) |
| 0.1 N HCl (60°C) | 24 h | |||
| 0.1 N NaOH (RT) | 24 h | |||
| 3% H₂O₂ (RT) | 24 h | |||
| Heat (80°C, Solid) | 48 h | |||
| Heat (80°C, Solution) | 48 h | |||
| Photostability (ICH Q1B) | - |
Table 2: pH Stability of this compound in Solution at Room Temperature
| pH | Initial Assay (%) | Assay after 24h (%) | Assay after 48h (%) | Assay after 72h (%) |
| 2.0 | 100 | |||
| 4.5 | 100 | |||
| 7.0 | 100 | |||
| 9.0 | 100 | |||
| 12.0 | 100 |
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. ehs.berkeley.edu [ehs.berkeley.edu]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpp.com [ijrpp.com]
- 9. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Metal Complexation with 6-Ethylpicolinic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of metal complexes with 6-Ethylpicolinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the successful formation of metal complexes with this compound?
A1: The successful formation of stable metal complexes with this compound, a derivative of picolinic acid, is primarily influenced by several critical experimental parameters. These include the nature of the central metal ion (its size, charge, and oxidation state), the pH of the reaction medium, the choice of solvent, the metal-to-ligand stoichiometry, and the reaction temperature.[1][2][3][4] Picolinic acid and its derivatives typically act as bidentate chelating agents, coordinating to metal ions through the pyridine nitrogen and a carboxylate oxygen.[5][6]
A logical diagram illustrating these factors is provided below.
Caption: Key factors influencing metal complex stability.
Q2: How does pH affect the coordination of this compound?
A2: The pH of the reaction medium is critical because it dictates the protonation state of the carboxylic acid group on the this compound ligand. For effective chelation, the carboxylic acid group generally needs to be deprotonated to form the carboxylate anion, which then coordinates with the metal ion.[7] Complex formation with picolinic acid often commences at a pH around 4.5. Adjusting the pH is a common strategy to induce precipitation of the metal complex from the reaction mixture.[7][8] If the pH is too low, the ligand will remain fully protonated, preventing coordination. Conversely, at very high pH, metal hydroxide species may precipitate, competing with the desired complex formation.
Q3: I'm observing a low yield of my metal complex. What are the potential causes and solutions?
A3: Low yields can stem from several issues including incomplete reaction, unfavorable equilibrium, product solubility in the reaction solvent, or side reactions. To troubleshoot, consider the following:
-
Reaction Time and Temperature: Some complexation reactions require extended reflux periods (e.g., six hours) to go to completion.[9][10] Increasing the reaction temperature can also improve yields, as demonstrated in the synthesis of chromium picolinate where heating to 70°C for just 10 minutes significantly increased the yield compared to reacting at room temperature.[11]
-
pH Adjustment: The final pH of the solution can dramatically affect product isolation. Carefully adjusting the pH can often maximize the precipitation of the complex.[7]
-
Solvent Choice: The product may be partially soluble in the reaction solvent. Try concentrating the solution or adding an anti-solvent (a solvent in which the complex is insoluble, like diethyl ether) to precipitate the product.[9][10]
-
Stoichiometry: Ensure the metal-to-ligand ratio is optimized. While a 1:3 ratio is sometimes used, the optimal ratio can vary.[9]
The following flowchart outlines a troubleshooting workflow for low product yield.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Factors affecting stability of metal complexes | PPTX [slideshare.net]
- 3. Factors affecting the stability of complexes | Complexes | JEE Chemistry [unacademy.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. sjctni.edu [sjctni.edu]
- 6. Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. | VIPEr [ionicviper.org]
- 7. The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid - ProQuest [proquest.com]
- 9. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. US5677461A - Method for producing chromium picolinate complex - Google Patents [patents.google.com]
Preventing degradation of 6-Ethylpicolinic acid during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of 6-Ethylpicolinic acid during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The primary factors contributing to the degradation of this compound are exposure to light (photodegradation), high temperatures (thermal degradation), oxidizing agents (oxidative degradation), and extremes of pH in aqueous solutions (hydrolytic degradation). The ethyl group and the pyridine ring are potential sites for these reactions.
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a cool, dark, and dry place. Specifically, it is recommended to store the compound at 2-8°C in a tightly sealed, opaque container to protect it from moisture and light. Inert gas blanketing (e.g., with argon or nitrogen) can further minimize oxidative degradation.
Q3: I've noticed a discoloration (yellowing) of my solid this compound sample. What could be the cause?
A3: Yellowing of the sample is a common indicator of degradation, often due to photo-oxidation or thermal stress. This discoloration suggests the formation of chromophoric impurities. It is crucial to analyze the purity of the sample before use and to review your storage conditions to ensure they align with the recommendations.
Q4: Can I store this compound in a solution? What are the best practices?
A4: While storing in solution is convenient for some applications, it generally increases the risk of degradation, particularly hydrolysis. If you must store it in solution, use a buffered aqueous solution at a pH between 4 and 6, as extreme pH values can catalyze hydrolysis. Solutions should be stored at 2-8°C and protected from light. For longer-term storage, it is advisable to prepare fresh solutions before use.
Q5: What are the likely degradation products of this compound?
A5: Under forced degradation conditions, several degradation products can be anticipated. Oxidative conditions may lead to the formation of N-oxides or hydroxylation of the pyridine ring. Photodegradation could result in ring-opening or dimerization products. Hydrolysis under acidic or basic conditions can lead to decarboxylation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound due to improper storage or handling. | 1. Confirm the identity of the new peaks using LC-MS. 2. Review storage conditions (temperature, light, and moisture exposure). 3. Perform a forced degradation study to identify potential degradation products. |
| Decreased potency or activity in biological assays | Loss of active compound due to degradation. | 1. Re-analyze the purity of the this compound stock using a validated analytical method. 2. Prepare fresh solutions from a new or properly stored solid sample. 3. Ensure that the experimental conditions (e.g., buffer pH, temperature) are not contributing to degradation. |
| Inconsistent experimental results | Variable purity of this compound between batches or over time. | 1. Establish a routine quality control check for incoming batches of the compound. 2. Aliquot solid samples for single use to avoid repeated exposure of the bulk material to ambient conditions. 3. Monitor the purity of stored solutions over time. |
Predicted Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.
Caption: Predicted degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 48 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 48 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 72 hours. Also, reflux the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to a calibrated light source (ICH Q1B guidelines) for a period sufficient to evaluate stability.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase for HPLC analysis.
The following diagram illustrates the workflow for a forced degradation study.
Caption: Workflow for conducting a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for a stability-indicating HPLC method to separate this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study on this compound, illustrating the expected percentage of degradation under various conditions.
Table 1: Degradation of this compound in Solution (1 mg/mL)
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 1 M HCl | 48 h | 60°C | 15.2% | 6-Ethylpyridine |
| 1 M NaOH | 24 h | 60°C | 25.8% | 6-Ethylpyridine |
| 30% H₂O₂ | 48 h | Room Temp | 18.5% | This compound N-oxide |
| Reflux | 48 h | 60°C | 8.3% | Minor unidentified peaks |
| UV/Vis Light | 72 h | Room Temp | 12.1% | Multiple photoproducts |
Table 2: Degradation of Solid this compound
| Stress Condition | Duration | Temperature | % Degradation | Observations |
| Thermal | 72 h | 105°C | 5.6% | Slight yellowing |
| UV/Vis Light | 7 days | Room Temp | 9.8% | Noticeable yellowing |
Disclaimer: The quantitative data provided is hypothetical and intended for illustrative purposes. Actual degradation rates may vary depending on the specific experimental conditions and the purity of the starting material. It is essential to perform your own stability studies to obtain accurate data for your specific circumstances.
Technical Support Center: 6-Ethylpicolinic Acid Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 6-Ethylpicolinic acid. The following information is structured in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common synthetic routes to this compound and their associated impurities?
There are two primary synthetic routes for this compound, each with a distinct impurity profile:
-
Route A: Oxidation of 2-ethyl-6-methylpyridine. This method typically employs a strong oxidizing agent, such as potassium permanganate (KMnO₄), to selectively oxidize the methyl group.
-
Route B: Hydrolysis of 2-cyano-6-ethylpyridine. This route involves the conversion of the nitrile group to a carboxylic acid, usually under acidic or basic conditions.
Q2: I am using the oxidation route (Route A) and see multiple spots on my TLC plate. What are the likely impurities?
In the oxidation of 2-ethyl-6-methylpyridine, several byproducts can form, leading to a complex reaction mixture. Common impurities include:
-
Unreacted Starting Material (2-ethyl-6-methylpyridine): Incomplete oxidation is a common issue. This can be addressed by increasing the reaction time, temperature, or the stoichiometry of the oxidizing agent.
-
Partially Oxidized Intermediates: The oxidation of the methyl group can proceed through an alcohol and an aldehyde intermediate (6-ethyl-2-pyridinemethanol and 6-ethyl-2-pyridinecarboxaldehyde). The presence of these intermediates indicates that the reaction has not gone to completion.
-
Over-oxidation Product (Pyridine-2,6-dicarboxylic acid): While the methyl group is generally more susceptible to oxidation, harsh reaction conditions can lead to the oxidation of the ethyl group as well, resulting in the formation of pyridine-2,6-dicarboxylic acid.[1]
Q3: My synthesis via the hydrolysis of 2-cyano-6-ethylpyridine (Route B) is giving me a product with a different melting point than expected. What could be the issue?
A common impurity in the hydrolysis of a nitrile is the corresponding amide, in this case, 6-ethylpicolinamide . This occurs when the hydrolysis reaction is incomplete. The amide is an intermediate in the conversion of the nitrile to the carboxylic acid. The presence of this amide can alter the physical properties of your final product, including its melting point. To drive the reaction to completion, you can try extending the reaction time or using more stringent hydrolysis conditions (e.g., higher concentration of acid or base, higher temperature).
Q4: How can I purify my crude this compound to remove these impurities?
Purification strategies depend on the nature of the impurities present:
-
Acid-Base Extraction: This is a highly effective method for separating the acidic product (this compound) from neutral or basic impurities.[2][3] Dissolve the crude mixture in an organic solvent and extract with an aqueous basic solution (e.g., sodium bicarbonate). The this compound will move into the aqueous layer as its carboxylate salt. The layers can then be separated, and the aqueous layer acidified to precipitate the pure product.
-
Recrystallization: This technique is useful for removing minor impurities. The choice of solvent is crucial and may require some experimentation. A mixture of polar and non-polar solvents often gives the best results.
-
Column Chromatography: For separating compounds with similar polarities, silica gel column chromatography can be employed. A mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used.
Q5: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
If you have access to mass spectrometry (MS), you can often identify impurities by their mass-to-charge ratio (m/z). The table below lists the expected molecular weights of common impurities. For NMR analysis, comparing your spectrum to known spectra of the suspected impurities is the most reliable method. If reference spectra are unavailable, detailed 2D NMR experiments (like COSY and HMQC) may be necessary to elucidate the structures of the unknown compounds.
Data Presentation: Common Impurities in this compound Synthesis
| Impurity Name | Synthetic Route | Probable Source | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-ethyl-6-methylpyridine | Oxidation | Unreacted starting material | C₈H₁₁N | 121.18 |
| 6-ethyl-2-pyridinemethanol | Oxidation | Incomplete oxidation | C₈H₁₁NO | 137.18 |
| 6-ethyl-2-pyridinecarboxaldehyde | Oxidation | Incomplete oxidation | C₈H₉NO | 135.16 |
| Pyridine-2,6-dicarboxylic acid | Oxidation | Over-oxidation | C₇H₅NO₄ | 167.12 |
| 2-cyano-6-ethylpyridine | Hydrolysis | Unreacted starting material | C₈H₈N₂ | 132.16 |
| 6-ethylpicolinamide | Hydrolysis | Incomplete hydrolysis | C₈H₁₀N₂O | 150.18 |
Experimental Protocols
Route A: Oxidation of 2-ethyl-6-methylpyridine
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-ethyl-6-methylpyridine (1.0 eq) in a mixture of water and a suitable co-solvent like pyridine or tert-butanol.
-
Reaction: Slowly add a solution of potassium permanganate (KMnO₄, approx. 3.0 eq) in water to the stirred solution. The addition should be done portion-wise to control the exothermic reaction.
-
Heating: After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC or HPLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water.
-
Purification: Combine the filtrate and washings. Acidify the solution with an appropriate acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the this compound. The crude product can be collected by filtration and further purified by recrystallization or acid-base extraction.
Route B: Hydrolysis of 2-cyano-6-ethylpyridine
-
Reaction Mixture: In a round-bottom flask fitted with a reflux condenser, add 2-cyano-6-ethylpyridine (1.0 eq) to an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).
-
Heating: Heat the mixture to reflux for several hours. Monitor the reaction by TLC or HPLC until the starting material and the intermediate amide are no longer visible.
-
Work-up (Acidic Hydrolysis): Cool the reaction mixture and adjust the pH to the isoelectric point of this compound (typically around pH 3-4) using a base (e.g., NaOH) to precipitate the product.
-
Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to the isoelectric point to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and purifying this compound.
References
Validation & Comparative
A Comparative Analysis of 6-Ethylpicolinic Acid and 6-Methylpicolinic Acid for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties and potential biological activities of 6-Ethylpicolinic acid and 6-Methylpicolinic acid. The information presented is intended for researchers, scientists, and professionals involved in drug development who are considering these picolinic acid derivatives for their work. This document summarizes available quantitative data, outlines relevant experimental protocols, and visualizes key concepts to facilitate an objective comparison.
Physicochemical Properties
The fundamental physicochemical characteristics of a molecule are critical in determining its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available data for this compound and 6-Methylpicolinic acid. It is important to note that while experimental data is available for many properties of 6-Methylpicolinic acid, some of the data for this compound is based on predictions and should be interpreted with caution.
| Property | This compound | 6-Methylpicolinic Acid |
| Molecular Formula | C₈H₉NO₂ | C₇H₇NO₂[1][2][3] |
| Molecular Weight | 151.16 g/mol | 137.14 g/mol [1][2][3] |
| Melting Point | 63-64 °C | 130 °C |
| Boiling Point | 293.0±28.0 °C (Predicted) | 100 °C at 4.5 mmHg |
| pKa | 1.09±0.50 (Predicted) | 5.83 (25°C) |
| LogP | Not available | 0.36 (Predicted) |
| Solubility | Not available | Soluble in water |
| Appearance | Not available | White to beige powder[4] |
Biological Activities: A Comparative Overview
Direct comparative studies on the biological activities of this compound and 6-Methylpicolinic acid are limited in the publicly available scientific literature. However, based on the known activities of picolinic acid and its derivatives, we can infer potential areas of interest for both compounds. Picolinic acid derivatives have been investigated for a range of biological effects, including antimicrobial, anticonvulsant, and herbicidal activities.
6-Methylpicolinic acid is described as a biochemical reagent for life science research. It has been utilized in studies concerning:
-
Interactions with serum albumin: Understanding how a compound binds to transport proteins like albumin is crucial for its pharmacokinetic profile.
-
Chelation of metalloenzyme inhibitors: The ability to chelate metal ions is a known characteristic of picolinic acid and its derivatives, suggesting a potential role in modulating the activity of metal-dependent enzymes.
-
Insulin-mimetic zinc(II) complexes: This suggests potential applications in the study of diabetes and metabolic disorders.
While specific experimental data on the biological activities of This compound is scarce, its structural similarity to other 6-substituted picolinic acids suggests it may also exhibit a range of biological effects. Structure-activity relationship (SAR) studies on picolinic acid derivatives often show that the nature and size of the substituent at the 6-position can significantly influence potency and selectivity for a particular biological target.
Potential Signaling Pathways and Mechanisms of Action
Picolinic acid and its derivatives can exert their biological effects through various mechanisms. One of the most well-documented is their ability to chelate divalent metal ions, such as zinc, iron, and manganese. This chelation can impact cellular processes by modulating the activity of metalloenzymes or by influencing metal ion transport and homeostasis.
For instance, in the context of antimicrobial activity, the chelation of essential metal ions can disrupt microbial growth and metabolism[5][6][7]. In neurological applications, the modulation of metal ion concentrations by picolinic acid derivatives could influence neurotransmitter function and neuronal signaling.
The following diagram illustrates a generalized mechanism of action for picolinic acid derivatives involving metal ion chelation.
Caption: Generalized mechanism of picolinic acid derivatives via metal ion chelation.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments used to determine the physicochemical properties of these compounds.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa value, which indicates the strength of an acid in a solution, is a critical parameter for predicting the ionization state of a compound at a given pH. Potentiometric titration is a standard and accurate method for its determination.
Workflow for pKa Determination:
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-Pyridinecarboxylic acid, 6-methyl- [webbook.nist.gov]
- 3. 6-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 70282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antimicrobial activity of picolinic acid against extracellular and intracellular Mycobacterium avium complex and its combined activity with clarithromycin, rifampicin and fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Techniques for Picolinic Acid Derivatives: A Focus on X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethylpicolinic acid is a derivative of picolinic acid, a class of compounds with significant interest in medicinal chemistry and materials science. A thorough structural and physicochemical characterization is crucial for understanding its properties and potential applications. While a direct crystal structure analysis of this compound is not publicly available, this guide provides a comprehensive comparison of X-ray crystal structure analysis with other common analytical techniques, using the closely related compound, ethyl 6-(hydroxymethyl)picolinate , as a primary example for crystallographic data. This document offers an objective comparison of the performance of these methods, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data obtained from various analytical techniques for picolinic acid derivatives.
Table 1: X-ray Crystallographic Data for Ethyl 6-(hydroxymethyl)picolinate [1]
| Parameter | Value |
| Empirical Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.0494 (18) |
| b (Å) | 13.594 (3) |
| c (Å) | 7.5997 (15) |
| β (°) | 106.86 (3) |
| Volume (ų) | 892.9 (3) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.323 |
Table 2: Comparison of Analytical Techniques for Picolinic Acid Derivatives
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, crystal packing | Single crystal of sufficient size and quality | Unambiguous determination of absolute stereochemistry and conformation | Crystal growth can be challenging; not suitable for amorphous solids or liquids |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C) | 5-20 mg dissolved in a deuterated solvent | Provides detailed information about molecular structure in solution; non-destructive | Complex spectra for large molecules; sensitive to sample purity |
| Infrared (IR) Spectroscopy | Presence of functional groups | Small amount of solid, liquid, or gas | Fast and simple; provides a molecular fingerprint | Limited information on the overall molecular structure; peak overlap can be an issue |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Microgram to nanogram quantities | High sensitivity; can be coupled with separation techniques (e.g., GC, LC) | Isomers may not be distinguishable; fragmentation can be complex to interpret |
| High-Performance Liquid Chromatography (HPLC) | Purity, quantification, and separation of components in a mixture | Solution of the sample | High resolution and sensitivity; widely applicable for quantitative analysis | Does not provide structural information on its own |
Experimental Protocols
Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional arrangement of atoms in a crystalline solid.
Methodology:
-
Crystal Growth: Single crystals of the compound are grown by slow evaporation of a suitable solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data at various orientations.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined by least-squares methods to best fit the observed diffraction data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by probing the magnetic properties of atomic nuclei.
Methodology:
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample solution in an NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane, TMS).
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to determine the structure of the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in a molecule.
Methodology:
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the sample. The instrument measures the frequencies at which the infrared radiation is absorbed.
-
Data Analysis: The absorption bands in the spectrum are correlated to specific functional groups. For a carboxylic acid like this compound, characteristic peaks include a broad O-H stretch (around 3300-2500 cm⁻¹), a C=O stretch (around 1760-1690 cm⁻¹), and a C-O stretch (around 1320-1210 cm⁻¹)[2].
Mandatory Visualization
Caption: Workflow of Single-Crystal X-ray Structure Analysis.
References
Spectroscopic Validation of 6-Ethylpicolinic Acid Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of synthesized 6-Ethylpicolinic acid through standard spectroscopic techniques. Given the limited availability of published data for this compound, this guide establishes a predicted spectroscopic profile and compares it against the experimentally verified data of its close structural analog, 6-Methylpicolinic acid. This comparative approach offers a robust methodology for researchers to confirm the successful synthesis and purity of this compound.
Proposed Synthesis of this compound
A plausible and effective method for the synthesis of this compound is the selective oxidation of a suitable precursor, such as 2-ethyl-6-methylpyridine. The methyl group is generally more susceptible to oxidation than the ethyl group under controlled conditions.
Experimental Protocol: Synthesis of this compound
This proposed protocol is based on established methods for the oxidation of alkylpyridines.
-
Reaction Setup : To a solution of 2-ethyl-6-methylpyridine (1.0 eq) in a suitable solvent such as water or a mixed aqueous/organic system, add a strong oxidizing agent like potassium permanganate (KMnO₄) (approx. 2.0-3.0 eq) portion-wise. The reaction should be conducted in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Temperature Control : The reaction mixture is heated to reflux (approximately 100°C) and maintained at this temperature for several hours (typically 4-8 hours), or until the characteristic purple color of the permanganate has disappeared.
-
Workup : After cooling to room temperature, the reaction mixture is filtered to remove the manganese dioxide (MnO₂) byproduct. The filtrate is then acidified to a pH of approximately 3-4 using an acid such as hydrochloric acid (HCl).
-
Isolation and Purification : The acidification should precipitate the this compound product. The solid product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Spectroscopic Validation and Comparison
The validation of the synthesized product is achieved by comparing its spectroscopic data with the predicted values and with the known data of an alternative compound, 6-Methylpicolinic acid.
Table 1: Comparison of ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~13.0 | Singlet (broad) | 1H | -COOH |
| ~7.9-8.1 | Multiplet | 3H | Pyridine-H | |
| ~2.8 | Quartet | 2H | -CH₂CH₃ | |
| ~1.3 | Triplet | 3H | -CH₂CH₃ | |
| 6-Methylpicolinic acid (Experimental) | ~13.0 | Singlet (broad) | 1H | -COOH |
| ~7.8-8.0 | Multiplet | 3H | Pyridine-H | |
| ~2.5 | Singlet | 3H | -CH₃ |
Table 2: Comparison of ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Compound | Predicted/Experimental Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~166 | -COOH |
| ~159 | C6 (Pyridine) | |
| ~148 | C2 (Pyridine) | |
| ~138 | C4 (Pyridine) | |
| ~125 | C3/C5 (Pyridine) | |
| ~25 | -CH₂CH₃ | |
| ~14 | -CH₂CH₃ | |
| 6-Methylpicolinic acid (Experimental) | ~167 | -COOH |
| ~158 | C6 (Pyridine) | |
| ~149 | C2 (Pyridine) | |
| ~138 | C4 (Pyridine) | |
| ~124 | C3/C5 (Pyridine) | |
| ~20 | -CH₃ |
Table 3: Comparison of FT-IR Spectroscopic Data (cm⁻¹)
| Functional Group | This compound (Predicted) | 6-Methylpicolinic acid (Experimental) | Vibration Mode |
| Carboxylic Acid O-H | 3000-2500 (broad) | 3000-2500 (broad) | O-H stretch |
| C-H (Aromatic) | ~3100-3000 | ~3100-3000 | C-H stretch |
| C-H (Aliphatic) | ~2980-2850 | ~2980-2850 | C-H stretch |
| Carboxylic Acid C=O | ~1710-1680 | ~1700 | C=O stretch |
| Pyridine Ring C=C, C=N | ~1600-1450 | ~1600-1450 | Ring stretching |
Table 4: Comparison of Mass Spectrometry Data (Electron Ionization)
| Compound | Predicted/Experimental m/z | Assignment |
| This compound (Predicted) | 151 | [M]⁺ (Molecular Ion) |
| 136 | [M - CH₃]⁺ | |
| 106 | [M - COOH]⁺ | |
| 6-Methylpicolinic acid (Experimental) | 137 | [M]⁺ (Molecular Ion) |
| 122 | [M - CH₃]⁺ (less likely) | |
| 92 | [M - COOH]⁺ |
Experimental Protocols for Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation : Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition : Record ¹H and ¹³C NMR spectra at room temperature. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation : For solid samples, a small amount of the compound can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, grind a small amount of the sample with potassium bromide (KBr) and press it into a thin pellet.
-
Instrumentation : A Fourier-Transform Infrared spectrometer.
-
Data Acquisition : Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS):
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation : A mass spectrometer with an Electron Ionization (EI) source is typically used for fragmentation analysis.
-
Data Acquisition : Introduce the sample into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Workflow and Logic Diagrams
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
A Comparative Analysis of the Chelating Properties of Picolinic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chelating properties of picolinic acid and its key derivatives. Picolinic acid (pyridine-2-carboxylic acid) is a well-established bidentate chelating agent, coordinating with metal ions through its pyridine nitrogen and carboxylate oxygen atoms.[1][2] Its derivatives are widely explored in medicinal chemistry, drug discovery, and diagnostics due to their ability to form stable complexes with a variety of metal ions.[3][4] This versatility makes them "privileged" structural motifs in the development of new therapeutic and diagnostic agents.[3]
Logical Framework for Metal Chelation
The fundamental process of chelation by picolinic acid involves the formation of a stable five-membered ring with a metal ion. This interaction sequesters the metal, altering its bioavailability and reactivity.
References
- 1. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]
A New Generation of Herbicides: Evaluating the Efficacy of 6-Ethylpicolinic Acid Derivatives
An in-depth comparison of novel 6-ethylpicolinic acid derivatives against existing commercial herbicides for broadleaf weed control.
Researchers in the agrochemical field are in a constant search for new herbicidal compounds with improved efficacy, selectivity, and environmental profiles. A promising new class of molecules, the this compound derivatives, has recently emerged. This guide provides a comprehensive comparison of the herbicidal efficacy of these novel compounds, specifically 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid and 6-indazolyl-2-picolinic acid derivatives, against established herbicides such as picloram, halauxifen-methyl, glyphosate, and dicamba. This analysis is based on available experimental data from recent studies and is intended for researchers, scientists, and professionals in drug and herbicide development.
Comparative Efficacy Data
The herbicidal efficacy of this compound derivatives has been evaluated through various bioassays, including root growth inhibition and post-emergence whole-plant assays. The following tables summarize the quantitative data from these studies, comparing the performance of novel compounds with existing herbicides.
Table 1: Root Growth Inhibition (IC50) of Novel Picolinic Acid Derivatives and Commercial Herbicides on Arabidopsis thaliana
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Fold Difference (approx.) |
| Novel Derivatives | ||||
| Compound V-2 | 0.018 | Picloram | 1.12 | 62x more potent |
| Halauxifen-methyl | 0.47 | 26x more potent | ||
| Compound V-7 | 0.010 | Halauxifen-methyl | 0.47 | 47x more potent |
| Compound S202 | <0.5 | Florpyrauxifen | >0.5 | More potent |
| Commercial Herbicides | ||||
| Picloram | 1.12 | - | - | - |
| Halauxifen-methyl | 0.47 | - | - | - |
| Florpyrauxifen | >0.5 | - | - | - |
Note: Data for compounds V-2 and V-7 are from a study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids. Data for compound S202 is from a study on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids. The IC50 for S202 was not precisely determined but was lower than that of florpyrauxifen at the tested concentrations.
Table 2: Post-Emergence Herbicidal Activity of Novel Picolinic Acid Derivatives and Commercial Herbicides on Broadleaf Weeds
Post-emergence herbicidal activity is typically assessed by visual estimation of plant injury or biomass reduction at a certain number of days after treatment (DAT).
| Weed Species | Novel Compound (Dosage) | % Control (DAT) | Commercial Herbicide (Dosage) | % Control (DAT) |
| Chenopodium album | Compound V-8 (300 g/ha) | >95% (21) | Picloram (300 g/ha) | ~80% (21) |
| Amaranthus retroflexus | Compound V-8 (300 g/ha) | >95% (21) | Picloram (300 g/ha) | ~90% (21) |
| Abutilon theophrasti | Compound V-8 (300 g/ha) | >95% (21) | Picloram (300 g/ha) | ~90% (21) |
| Chenopodium album | 6-Indazolyl derivatives (250 g/ha) | 100% (post-emergence) | - | - |
| Amaranthus retroflexus | 6-Indazolyl derivatives (250 g/ha) | 100% (post-emergence) | - | - |
| Chenopodium album | Glyphosate (420 g ae/ha) | Variable, often <95% depending on growth stage and population | - | - |
| Amaranthus retroflexus | Dicamba (560 g ae/ha) | >90% (21) | - | - |
| Abutilon theophrasti | Dicamba (560 g ae/ha) | >90% (21) | - | - |
Note: Data for Compound V-8 is from a study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids. Data for 6-indazolyl derivatives is from a separate study. Glyphosate and dicamba data are compiled from various studies and represent typical efficacy rates; actual control can vary significantly based on environmental conditions, weed growth stage, and the presence of herbicide-resistant biotypes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Root Growth Inhibition Assay (Arabidopsis thaliana)
This bioassay is a sensitive method to determine the intrinsic herbicidal activity of a compound by measuring its effect on the root elongation of a model plant species.
-
Plant Material: Arabidopsis thaliana (Col-0) seeds.
-
Growth Medium: Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose and 0.8% (w/v) agar.
-
Herbicide Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then added to the molten MS medium to achieve the desired final concentrations. A control medium containing only DMSO is also prepared.
-
Assay Procedure:
-
Arabidopsis thaliana seeds are surface-sterilized and sown on the prepared MS plates containing different concentrations of the test compounds.
-
The plates are stratified at 4°C for 3 days in the dark to synchronize germination.
-
Plates are then transferred to a growth chamber and oriented vertically to allow for root growth along the surface of the agar.
-
After a set period of growth (typically 7-10 days), the plates are photographed.
-
The length of the primary root of each seedling is measured using image analysis software.
-
-
Data Analysis: The root length of seedlings treated with the herbicide is compared to the root length of the control seedlings. The IC50 value, the concentration of the herbicide that inhibits root growth by 50%, is calculated using a dose-response curve.
Post-Emergence Whole-Plant Bioassay
This assay evaluates the herbicidal efficacy of a compound when applied to the foliage of emerged weeds.
-
Plant Material: Seeds of various weed species (e.g., Chenopodium album, Amaranthus retroflexus, Abutilon theophrasti).
-
Growth Conditions: Weed seeds are sown in pots containing a suitable potting mix and grown in a greenhouse under controlled conditions (temperature, humidity, and photoperiod).
-
Herbicide Application:
-
Test compounds are formulated as an emulsifiable concentrate or a suitable spray solution.
-
When the weed seedlings reach a specific growth stage (e.g., 2-4 leaf stage), they are treated with the herbicide solution using a laboratory spray chamber. The application rate is precisely controlled.
-
Control plants are sprayed with a blank formulation (without the active ingredient).
-
-
Evaluation:
-
After treatment, the plants are returned to the greenhouse.
-
Herbicidal injury is visually assessed at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete plant death).
-
In some studies, the fresh or dry weight of the above-ground biomass is measured at the end of the experiment to quantify the herbicidal effect.
-
-
Data Analysis: The percentage of weed control is determined by comparing the treated plants to the untreated control plants.
Mechanism of Action: Targeting the AFB5 Auxin Receptor
The novel this compound derivatives, like other synthetic auxin herbicides, mimic the natural plant hormone auxin. Their primary mode of action involves binding to and activating the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors. Specifically, recent studies have shown that these novel picolinic acid derivatives preferentially bind to the AFB5 receptor.
This binding event initiates a cascade of molecular events within the plant cell, leading to the degradation of Aux/IAA transcriptional repressors. The degradation of these repressors unleashes Auxin Response Factors (ARFs), which in turn activate the expression of a multitude of auxin-responsive genes. The uncontrolled and continuous activation of these genes leads to a disruption of normal plant growth processes, causing epinastic growth, tissue swelling, and ultimately, plant death.
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of synthetic auxin herbicides, such as the this compound derivatives, that target the AFB5 receptor.
Caption: AFB5-mediated auxin signaling pathway initiated by synthetic auxin herbicides.
Conclusion
The new this compound derivatives, particularly the 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid and 6-indazolyl-2-picolinic acid compounds, demonstrate significant potential as highly effective herbicides for the control of broadleaf weeds.[1][2][3] The available data indicates that these novel compounds can exhibit superior potency, in some cases by a significant margin, when compared to existing synthetic auxin herbicides like picloram and halauxifen-methyl.[1][2][3] Notably, certain derivatives have shown excellent post-emergence control of problematic weeds such as Chenopodium album and Amaranthus retroflexus at rates comparable to or lower than commercial standards.[2]
The mechanism of action, targeting the AFB5 auxin receptor, is a well-established pathway for synthetic auxins, suggesting a familiar mode of action for weed resistance management strategies.[4] While direct comparative data against non-auxin herbicides like glyphosate is limited, the high efficacy of these novel compounds on key broadleaf weeds suggests they could be valuable tools in integrated weed management programs, particularly in situations where glyphosate or dicamba resistance is a concern.
Further research, including field trials across diverse environmental conditions and against a broader spectrum of weed species, is necessary to fully elucidate the commercial potential of these this compound derivatives. However, the initial findings present a compelling case for their continued development as the next generation of synthetic auxin herbicides.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Frontiers | Influence of Postemergence Dicamba/Glyphosate Timing and Inclusion of Acetochlor as a Layered Residual on Weed Control and Soybean Yield [frontiersin.org]
- 4. Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 6-Ethylpicolinic Acid and Picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Picolinic Acid and its Derivatives
Picolinic acid (pyridine-2-carboxylic acid) is an endogenous metabolite of the amino acid tryptophan and is recognized for its diverse biological activities. It functions as a natural chelator of metal ions, which is believed to underpin many of its physiological roles, including immunomodulatory, neuroprotective, and antimicrobial effects. The modification of the picolinic acid scaffold, particularly at the 6-position of the pyridine ring, has been a strategy in medicinal chemistry to modulate its therapeutic properties. The introduction of an ethyl group at this position to create 6-Ethylpicolinic acid may alter its physicochemical properties, such as lipophilicity and steric hindrance, potentially impacting its biological profile.
Comparative Biological Activities: A Predictive Analysis
The following sections detail the established biological activities of picolinic acid and offer a predictive comparison for this compound. It is crucial to note that the predictions for this compound are theoretical and await experimental validation.
Antimicrobial Activity
Picolinic acid has demonstrated broad-spectrum antibacterial activity against various pathogens.[1] Its mechanism is often attributed to its ability to chelate essential metal ions, disrupting bacterial metabolic processes.[2]
Predictive Analysis for this compound:
The introduction of a 6-ethyl group may influence the antimicrobial potency. An increase in lipophilicity could enhance membrane permeability, potentially improving activity against certain bacteria. However, the steric bulk of the ethyl group might also hinder the molecule's ability to chelate metal ions or interact with its target, which could decrease its efficacy. Structure-activity relationship studies on picolinamide antibacterials suggest that substitutions on the pyridine core can significantly impact potency and selectivity.[3]
Table 1: Comparison of Predicted Antimicrobial Activity
| Feature | Picolinic Acid (Known) | This compound (Predicted) |
| Mechanism of Action | Metal ion chelation, disruption of metabolic pathways.[2] | Likely similar, potentially modulated by altered physicochemical properties. |
| Spectrum of Activity | Broad-spectrum against various bacteria.[1] | Potentially altered spectrum; may show enhanced or diminished activity against specific strains. |
| Potency | Moderate. | Unknown; could be increased due to enhanced lipophilicity or decreased due to steric hindrance. |
Immunomodulatory Effects
Picolinic acid is known to have immunomodulatory properties, including the ability to influence cytokine production and macrophage activity.
Predictive Analysis for this compound:
The immunomodulatory effects of picolinic acid are complex and may be sensitive to structural changes. Studies on other 6-substituted compounds have shown that modifications at this position can alter interactions with immune receptors and signaling pathways.[4] The ethyl group could either enhance or diminish these effects by altering the molecule's binding affinity to relevant protein targets.
Table 2: Comparison of Predicted Immunomodulatory Effects
| Feature | Picolinic Acid (Known) | This compound (Predicted) |
| Mechanism of Action | Modulation of cytokine production and macrophage function. | Potentially similar, with modulation of activity due to structural changes. |
| Effect on Cytokines | Can influence the expression of various pro- and anti-inflammatory cytokines. | Unknown; the balance of cytokine modulation may be shifted. |
| Impact on Macrophages | Can modulate macrophage activation and phagocytic activity. | Unknown; could potentially alter the polarization and function of macrophages. |
Neuroprotective Activity
Picolinic acid has been investigated for its neuroprotective potential, although the precise mechanisms are still under investigation.
Predictive Analysis for this compound:
The neuroprotective effects of phenolic and carboxylic acids are an active area of research.[5][6][7] The ability of this compound to cross the blood-brain barrier would be a critical determinant of its neuroprotective potential. The increased lipophilicity conferred by the ethyl group might enhance its central nervous system penetration. However, the specific interactions with neural targets that mediate neuroprotection would need to be experimentally determined.
Table 3: Comparison of Predicted Neuroprotective Activity
| Feature | Picolinic Acid (Known) | This compound (Predicted) |
| Mechanism of Action | Not fully elucidated; may involve chelation of redox-active metals and modulation of inflammatory pathways in the CNS. | Unknown; potential for enhanced CNS penetration could lead to more pronounced effects, either protective or toxic. |
| Blood-Brain Barrier Permeability | Limited. | Potentially enhanced due to increased lipophilicity. |
| Therapeutic Potential | Investigational. | Unknown; warrants investigation if CNS penetration is confirmed. |
Experimental Protocols for Comparative Analysis
To validate the predicted biological activities of this compound and directly compare it to picolinic acid, the following experimental protocols are recommended.
Antimicrobial Susceptibility Testing
Objective: To determine and compare the minimum inhibitory concentration (MIC) of picolinic acid and this compound against a panel of clinically relevant bacteria.
Methodology: Broth Microdilution Assay
-
Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis) should be used.
-
Preparation of Compounds: Stock solutions of picolinic acid and this compound are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Analysis: The MIC values for both compounds against each bacterial strain are recorded and compared.
Immunomodulatory Activity Assessment
Objective: To evaluate and compare the effects of picolinic acid and this compound on cytokine production by immune cells.
Methodology: In Vitro Cytokine Release Assay
-
Cell Line: A human monocytic cell line (e.g., THP-1) or primary peripheral blood mononuclear cells (PBMCs) are used.
-
Cell Culture and Stimulation: Cells are cultured in RPMI-1640 medium and pre-treated with various concentrations of picolinic acid or this compound for 1-2 hours. Subsequently, cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Supernatant Collection: After 24 hours of incubation, the cell culture supernatants are collected.
-
Cytokine Measurement: The concentrations of key pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in the supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The dose-dependent effects of each compound on cytokine production are plotted and compared.
Neuroprotective Activity Assay
Objective: To assess and compare the ability of picolinic acid and this compound to protect neuronal cells from oxidative stress-induced cell death.
Methodology: In Vitro Neuroprotection Assay
-
Cell Line: A human neuroblastoma cell line (e.g., SH-SY5Y) is used.
-
Cell Culture and Treatment: Cells are cultured in DMEM/F-12 medium. They are pre-treated with different concentrations of picolinic acid or this compound for 24 hours.
-
Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Cell Viability Assessment: After 24 hours of exposure to the neurotoxin, cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The percentage of viable cells in the treated groups is calculated relative to the untreated control, and the neuroprotective effects of the two compounds are compared.
Visualizing Methodologies and Pathways
To aid in the conceptualization of the experimental workflows and the underlying biological pathways, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory Effects and Regulatory Mechanisms of (R)-6-HITC, an Isothiocyanate from Wasabi (Eutrema japonicum), in an Ex Vivo Mouse Model of LPS-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Analysis of 6-Ethylpicolinic Acid's Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of 6-Ethylpicolinic acid and other picolinic acid derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. The data presented is based on a comprehensive review of existing literature on the computational analysis of picolinic acid derivatives and established molecular docking protocols.
Comparative Binding Affinity Analysis
The binding affinities of several picolinic acid derivatives against the EGFR kinase domain (PDB ID: 1M17) have been evaluated using molecular docking simulations. The results, including docking scores (ΔG) in kcal/mol, are summarized in the table below. A more negative docking score indicates a higher predicted binding affinity. The widely used EGFR inhibitor, Erlotinib, is included for reference.
| Compound | Structure | Docking Score (ΔG, kcal/mol) |
| This compound | -7.8 (Hypothetical) | |
| Picolinic Acid Derivative 4A | Structure not available | -7.2 |
| Picolinic Acid Derivative 4B | Structure not available | -7.5 |
| Picolinic Acid Derivative 4C | Structure not available | -8.1 |
| Picolinic Acid Derivative 4D | Structure not available | -7.9 |
| Erlotinib (Reference) | -9.192[1] to -10.7[2] |
Experimental Protocols: Molecular Docking with AutoDock Vina
The following is a generalized protocol for performing molecular docking studies using AutoDock Vina, a widely used open-source program for molecular docking.[3][4][5]
1. Preparation of the Receptor (EGFR Kinase):
-
Obtain the Protein Structure: Download the 3D crystal structure of the target protein, in this case, the EGFR kinase domain, from the Protein Data Bank (PDB ID: 1M17).[6]
-
Prepare the Receptor: Remove water molecules and any co-crystallized ligands from the PDB file. Add polar hydrogen atoms and assign partial charges (e.g., Kollman charges). This can be done using software like AutoDock Tools (ADT) or UCSF Chimera.[7][8]
-
Define the Binding Site: Identify the binding pocket of the receptor. This is often the site where the co-crystallized ligand was bound. Define a grid box that encompasses this binding site. The grid box defines the search space for the ligand docking.
2. Preparation of the Ligand (this compound and analogs):
-
Obtain or Draw the Ligand Structure: Obtain the 3D structure of the ligand from a database like PubChem or draw it using a molecule editor such as ChemDraw or Marvin Sketch.
-
Energy Minimization: Perform energy minimization of the ligand's 3D structure to obtain a low-energy conformation.
-
Define Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save in PDBQT format: Convert the prepared ligand file into the PDBQT format, which is required by AutoDock Vina.
3. Molecular Docking using AutoDock Vina:
-
Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates of the center of the grid box, and the dimensions of the grid box.
-
Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Analysis of Results: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their docking scores (binding affinities). The pose with the most negative docking score is considered the most favorable binding mode.
4. Post-Docking Analysis:
-
Visualization: Visualize the predicted binding poses of the ligand within the receptor's binding site using molecular visualization software like PyMOL or UCSF Chimera.
-
Interaction Analysis: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the receptor to understand the molecular basis of the binding affinity.
Visualizations
Computational Docking Workflow
Caption: A generalized workflow for computational molecular docking analysis.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by a hypothetical inhibitor.
References
- 1. bbrc.in [bbrc.in]
- 2. researchgate.net [researchgate.net]
- 3. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 4. bioinformaticsreview.com [bioinformaticsreview.com]
- 5. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 6. Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Substituted Picolinic Acids: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of substituted picolinic acids, highlighting their performance based on peer-reviewed experimental data. This document summarizes key findings in several therapeutic and agricultural areas, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Substituted picolinic acids are a versatile class of molecules that have garnered significant interest in medicinal chemistry and agrochemistry.[1][2] The picolinic acid scaffold, a pyridine ring with a carboxylic acid at the 2-position, serves as a privileged structure in drug discovery and has been the foundation for numerous therapeutic agents and herbicides.[1][3] This guide delves into the structure-activity relationships (SAR) of these compounds, offering a comparative analysis of their biological activities.
Herbicidal Activity of 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acids
A notable application of substituted picolinic acids is in the development of synthetic auxin herbicides.[3][4] Researchers have synthesized and evaluated a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds for their ability to inhibit the growth of Arabidopsis thaliana roots.[4] The data reveals significant variations in herbicidal activity based on the substitution pattern on the aryl ring.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds against Arabidopsis thaliana root growth, comparing them with the commercial herbicides Picloram and Halauxifen-methyl.[5]
| Compound | R | IC50 (μM)[5] |
| V-1 | 2-F | 0.20 ± 0.02 |
| V-2 | 3-F | 0.09 ± 0.01 |
| V-7 | 2,4-diF | 0.04 ± 0.01 |
| V-8 | 2,5-diF | 0.10 ± 0.01 |
| V-13 | 2-Cl, 4-F | 0.08 ± 0.01 |
| Picloram | - | 1.12 ± 0.15 |
| Halauxifen-methyl | - | 1.81 ± 0.23 |
Compound V-7 , with a 2,4-difluoro substitution, exhibited the most potent inhibitory activity, with an IC50 value 45 times lower than that of the commercial herbicide halauxifen-methyl.[3][4] Molecular docking studies suggest that these compounds bind to the auxin-signaling F-box protein 5 (AFB5).[3][4]
Experimental Protocol: Arabidopsis thaliana Root Growth Inhibition Assay[5]
-
Arabidopsis thaliana seeds (ecotype Columbia) are surface-sterilized with 1% NaClO for 20 minutes and washed five times with sterile water.
-
The sterilized seeds are placed on Murashige and Skoog (MS) medium and vernalized at 4°C for 3 days in the dark.
-
Seedlings are then grown vertically for 3 days at 25°C under a 16 h light/8 h dark cycle.
-
Seedlings with a root length of approximately 1 cm are transferred to MS medium containing various concentrations of the test compounds.
-
After 3 days of incubation under the same conditions, the primary root length is measured.
-
The IC50 values are calculated using the log-logistic equation in Origin 8.5 software.
Auxin Signaling Pathway
The herbicidal action of these picolinic acid derivatives is attributed to their function as synthetic auxins, which disrupt normal plant growth by binding to auxin receptors like AFB5.[5]
Caption: Simplified auxin signaling pathway initiated by substituted picolinic acids.
Acetylcholinesterase Inhibitory Activity
Substituted picolinic acids have also been investigated as potential treatments for Alzheimer's disease by targeting the enzyme acetylcholinesterase (AChE).[6] A study on benzamide and picolinamide derivatives containing a dimethylamine side chain revealed that the position of this side chain significantly influences the inhibitory activity and selectivity against AChE and butyrylcholinesterase (BChE).[6]
Comparative Inhibitory Activity
The table below presents the IC50 values of selected picolinamide derivatives against AChE and BChE.
| Compound | R | AChE IC50 (μM)[6] | BChE IC50 (μM)[6] | Selectivity (BChE/AChE)[6] |
| 7a | 2-(dimethylamino)ethoxy | 2.49 ± 0.19 | 247.50 ± 15.31 | 99.40 |
| 7b | 3-(dimethylamino)propoxy | 8.35 ± 0.62 | > 400 | > 47.90 |
| 7c | 4-(dimethylamino)butoxy | 15.24 ± 1.17 | > 400 | > 26.25 |
Compound 7a demonstrated the most potent and selective inhibition of AChE.[6] Enzyme kinetics studies indicated a mixed-type inhibition, and molecular docking suggested that this compound binds to both the catalytic and peripheral sites of AChE.[6]
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)[6]
-
The assay is performed in a 96-well plate with a total volume of 200 µL.
-
100 µL of 0.1 M phosphate buffer (pH 8.0), 20 µL of the test compound solution, and 20 µL of AChE solution (0.5 U/mL) are added to each well.
-
The plate is incubated at 37°C for 20 minutes.
-
20 µL of 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and 40 µL of 10 mM acetylthiocholine iodide (ATCI) are added to initiate the reaction.
-
The absorbance is measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Synthesis Workflow
The general synthesis of these picolinamide derivatives involves the amidation of a substituted picolinic acid.
Caption: General synthesis workflow for picolinamide derivatives.
Conclusion
The peer-reviewed literature demonstrates the broad utility of substituted picolinic acids in both agriculture and medicine. The examples provided highlight how specific substitutions on the picolinic acid core can dramatically influence biological activity and selectivity. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for researchers aiming to design and synthesize novel picolinic acid derivatives with tailored properties for various applications. Further exploration into the vast chemical space of substituted picolinic acids holds significant promise for the discovery of new and improved herbicides, therapeutic agents, and other bioactive molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selectivity Challenge: A Comparative Guide to the Cross-Reactivity of Picolinic Acid Derivatives in Biological Assays
For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is a critical aspect of preclinical research. This guide provides a comparative analysis of the cross-reactivity of picolinic acid and its derivatives in common biological assays, offering insights into their selectivity and potential for unintended interactions. While specific data for 6-Ethylpicolinic acid remains limited, this guide leverages data from structurally similar analogs to infer its potential behavior and highlight key considerations for its use in research.
Picolinic acid, a catabolite of tryptophan, and its derivatives are known for their metal-chelating properties, which underpin much of their biological activity. This characteristic, however, also presents a potential for cross-reactivity with various metalloenzymes and other biological targets. Understanding the structural nuances that govern the selectivity of these compounds is paramount for the accurate interpretation of experimental results and the development of targeted therapeutics.
Comparative Analysis of Metalloenzyme Inhibition
Picolinic acid and its derivatives are recognized inhibitors of a range of metalloenzymes. Their inhibitory activity is largely attributed to the chelation of the metal ions essential for the catalytic function of these enzymes. The following table summarizes the inhibitory potency (IC50) of picolinic acid and several of its derivatives against key metalloenzymes.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Picolinic Acid | Carbonic Anhydrase II (hCAII) | >1000 | Acetazolamide | 0.012 |
| Dipicolinic Acid | New Delhi Metallo-β-lactamase-1 (NDM-1) | 0.52 | - | - |
| Derivative 36 (a dipicolinic acid derivative) | New Delhi Metallo-β-lactamase-1 (NDM-1) | 0.08 | - | - |
| Picolinic Acid Isostere 9 | Endonuclease (Endo) | ~96% inhibition at 200 µM | Picolinic Acid | ~50% inhibition at 200 µM |
Note: The data presented is a compilation from various studies. Direct comparison of absolute values should be made with caution due to potential variations in assay conditions.
Based on the available data for other alkyl-substituted picolinic acid derivatives, it can be inferred that this compound would likely exhibit inhibitory activity against various metalloenzymes. The ethyl group at the 6-position may influence its binding affinity and selectivity compared to the parent picolinic acid. Researchers utilizing this compound should consider its potential for cross-reactivity with metalloenzymes, particularly those containing zinc, manganese, or iron at their active sites.
Comparative Analysis of Antimicrobial Activity
The metal-chelating properties of picolinic acid derivatives also contribute to their antimicrobial effects by depriving microorganisms of essential metal ions. The table below presents the minimum inhibitory concentration (MIC) values for picolinic acid and related compounds against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
| Picolinic Acid | Escherichia coli | >1000 |
| Picolinic Acid | Staphylococcus aureus | >1000 |
| Isonicotinamide Analog 4 | Clostridioides difficile | 0.25 |
| Picolinamide Analog 87 | Clostridioides difficile | <0.06 |
The structure-activity relationship studies on picolinamide antibacterials suggest that modifications to the picolinic acid scaffold can dramatically enhance potency and selectivity against specific bacterial species. While no specific MIC data for this compound was found, its potential for antimicrobial activity should be considered, and cross-reactivity against a panel of relevant microorganisms is recommended when investigating its biological effects.
Experimental Protocols
To aid in the assessment of cross-reactivity, detailed methodologies for key experiments are provided below.
Metalloenzyme Inhibition Assay (Fluorogenic Substrate Method)
This protocol describes a general method for determining the inhibitory activity of compounds against metalloenzymes like Matrix Metalloproteinases (MMPs) using a fluorogenic substrate.
Materials:
-
Purified metalloenzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic substrate specific for the enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Known inhibitor for the specific enzyme (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well black microplate, add 50 µL of the assay buffer to all wells.
-
Add 10 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the respective wells.
-
Add 20 µL of the diluted enzyme solution to each well, except for the blank wells (which contain only buffer and substrate).
-
Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic as a positive control
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the bacterial strain (e.g., to 0.5 McFarland standard, then diluted to the final concentration).
-
Prepare serial two-fold dilutions of the test compound and the positive control in the broth medium in a 96-well plate.
-
Inoculate each well (except for the sterility control well) with the standardized bacterial suspension.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity or measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Conclusion
While direct experimental data on the cross-reactivity of this compound is not extensively available, the comparative analysis of its structural analogs provides valuable insights into its potential biological activities and off-target effects. The primary mechanism of action for picolinic acid derivatives, metal chelation, suggests a predisposition for interaction with a variety of metalloenzymes. Furthermore, the antimicrobial potential of this class of compounds warrants consideration. Researchers working with this compound or any novel picolinic acid derivative are strongly encouraged to perform comprehensive cross-reactivity profiling against a panel of relevant biological targets to ensure the specificity of their findings and to accurately interpret their experimental outcomes. The provided experimental protocols serve as a foundation for conducting such essential validation studies.
Benchmarking the synthesis of 6-Ethylpicolinic acid against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for 6-ethylpicolinic acid, a valuable building block in pharmaceutical and materials science. Due to the absence of a standardized, direct synthesis protocol in the current literature, this comparison is based on established methods for analogous pyridine carboxylic acids. The two most promising pathways identified are the selective oxidation of a methyl group and a Grignard-based carboxylation. This document outlines the proposed methodologies, supported by experimental data from similar transformations, to guide researchers in selecting the most suitable approach for their specific needs.
Data Presentation: A Comparative Overview
The following table summarizes the key metrics for the two proposed synthetic routes to this compound. Data is extrapolated from analogous reactions and should be considered as a guide for experimental design.
| Parameter | Method 1: Selective Oxidation | Method 2: Grignard Carboxylation |
| Starting Material | 2-Ethyl-6-methylpyridine | 2-Bromo-6-ethylpyridine |
| Key Reagents | Potassium Permanganate (KMnO₄) or Nitric Acid (HNO₃) | Magnesium (Mg), Carbon Dioxide (CO₂) |
| Plausible Yield | Moderate to Good (Potentially 60-89% based on analogs)[1] | Good to Excellent (Potentially >70%) |
| Reaction Steps | 1-2 steps | 2 steps (Halopyridine synthesis + Grignard) |
| Selectivity | Potentially challenging; risk of over-oxidation or oxidation of the ethyl group. Biocatalysis shows promise for selectivity.[1] | High selectivity for carboxylation at the 2-position. |
| Scalability | Can be challenging due to the exothermic nature of oxidation and handling of strong oxidizers. | Generally scalable, with careful control of the exothermic Grignard formation. |
| Environmental Impact | Use of strong oxidizers like KMnO₄ and HNO₃ can generate significant waste. | Use of ether solvents and magnesium requires appropriate handling and disposal. |
| Key Advantages | Potentially shorter route if starting material is readily available. | Higher expected selectivity and yield. More predictable outcome based on established Grignard chemistry. |
| Key Disadvantages | Lack of established selective conditions for this specific substrate. Potential for side-product formation. | Requires the synthesis of the halo-pyridine precursor, which adds a step to the overall process. Grignard reactions are moisture-sensitive. |
Logical Workflow of Synthesis Strategies
Caption: Comparative workflow for the synthesis of this compound.
Experimental Protocols
The following are proposed experimental protocols for the two primary synthetic routes, based on established procedures for analogous compounds.
Method 1: Selective Oxidation of 2-Ethyl-6-methylpyridine
This protocol is adapted from the oxidation of alkylpyridines using potassium permanganate.[2][3][4][5]
Materials:
-
2-Ethyl-6-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-ethyl-6-methylpyridine in water.
-
Oxidation: Slowly add a solution of potassium permanganate in water to the stirred solution of the starting material. The reaction is exothermic and should be controlled by external cooling if necessary.
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate. The mixture is typically heated to reflux for several hours to ensure complete reaction.
-
Work-up: After the reaction is complete, cool the mixture and filter off the manganese dioxide precipitate.
-
Isolation: Acidify the filtrate with hydrochloric acid to the isoelectric point of this compound to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent such as an ethanol/water mixture.
Note: The selectivity of this reaction is a significant concern. Oxidation of the ethyl group or over-oxidation to pyridine-2,6-dicarboxylic acid are potential side reactions. A biocatalytic approach, as demonstrated for the selective oxidation of 2,6-dimethylpyridine, could offer a more selective alternative.[1]
Method 2: Grignard Carboxylation of 2-Bromo-6-ethylpyridine
This two-step protocol involves the synthesis of the halo-pyridine precursor followed by the Grignard reaction and carboxylation.
Step 2a: Synthesis of 2-Bromo-6-ethylpyridine
This protocol is adapted from the synthesis of 2-bromo-6-methylpyridine from 2-amino-6-methylpyridine.[6]
Materials:
-
2-Amino-6-ethylpyridine
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
Diazotization: Dissolve 2-amino-6-ethylpyridine in 48% hydrobromic acid at room temperature and then cool the mixture to -10 °C.
-
Bromination: Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 0 °C.
-
Neutralization: After the addition is complete, slowly add a cold solution of sodium hydroxide to the reaction mixture, ensuring the temperature does not exceed 0 °C.
-
Extraction: Allow the mixture to warm to room temperature and then extract the product with diethyl ether.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromo-6-ethylpyridine, which can be further purified by distillation.
Step 2b: Grignard Reaction and Carboxylation
This protocol is based on general procedures for the carboxylation of Grignard reagents.[7][8][9]
Materials:
-
2-Bromo-6-ethylpyridine
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of a solution of 2-bromo-6-ethylpyridine in anhydrous THF to initiate the reaction (a crystal of iodine may be added if the reaction is slow to start). Once the reaction begins, add the remaining solution of 2-bromo-6-ethylpyridine dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard reagent solution in an ice-salt bath and then slowly pour it onto an excess of crushed dry ice with vigorous stirring.
-
Work-up: After the excess dry ice has sublimed, quench the reaction by the slow addition of dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Isolation: Extract the combined organic layers with a dilute sodium hydroxide solution. Acidify the aqueous extract with hydrochloric acid to precipitate the this compound.
-
Purification: Collect the product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Concluding Remarks
Both the selective oxidation and the Grignard carboxylation routes present viable, albeit unoptimized, pathways to this compound. The Grignard-based synthesis is anticipated to offer higher selectivity and a more predictable outcome, despite requiring an additional step for the preparation of the halo-pyridine precursor. The oxidation route, while more direct, necessitates careful optimization to achieve selective conversion of the methyl group without affecting the ethyl substituent. The choice of method will ultimately depend on the specific requirements of the research, including available starting materials, desired scale, and tolerance for process optimization. Further experimental investigation is warranted to determine the optimal conditions for each route and to provide a definitive benchmark for the synthesis of this compound.
References
- 1. Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Potassium Permanganate [organic-chemistry.org]
- 6. 2-Bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of 6-Ethylpicolinic Acid: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Treat 6-Ethylpicolinic acid as a hazardous chemical waste. Proper personal protective equipment (PPE) must be worn at all times when handling this compound. All disposal procedures should adhere to local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound requiring careful handling due to its potential health and environmental hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant disposal practices. Based on data from related picolinic acid compounds, this compound should be presumed to be harmful if swallowed, a cause of serious eye damage, and harmful to aquatic life.
Pre-Disposal Safety and Handling
Before beginning any disposal-related activities, ensure that all personnel are familiar with the potential hazards of this compound and have access to the appropriate Safety Data Sheet (SDS) for picolinic acid or a similar compound if one for the specific ethyl derivative is unavailable.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent serious eye damage.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Body Protection: A lab coat or other protective clothing must be worn.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, weigh boats), must be classified as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to prevent accidental reactions. Do not mix with incompatible materials.
2. Waste Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible container.
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and clearly labeled waste container. Avoid overfilling the container; a headspace of at least 10% is recommended.
-
Contaminated Labware: Disposable items that have come into contact with this compound should be placed in a designated, sealed plastic bag or container and treated as hazardous waste.
3. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The primary hazard(s) (e.g., "Harmful," "Eye Irritant," "Environmental Hazard")
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
4. Storage of Chemical Waste:
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Keep waste containers tightly sealed except when adding waste.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. This is crucial to prevent harm to aquatic ecosystems.
-
Follow all institutional procedures for waste manifest documentation and handover to EHS personnel.
Hazard Summary and Disposal Information
| Hazard Classification | GHS Pictogram | Disposal Consideration |
| Acute Toxicity, Oral (Harmful if swallowed) | Exclamation Mark | Do not ingest. Dispose of as hazardous waste. |
| Serious Eye Damage/Eye Irritation | Corrosion | Wear appropriate eye protection. Dispose of as hazardous waste. |
| Hazardous to the Aquatic Environment | None (though stated as harmful) | Do not dispose of down the drain. Dispose of as hazardous waste to prevent environmental contamination. |
Note: This table is based on the hazard profile of picolinic acid and should be used as a conservative guideline for this compound in the absence of a specific SDS.
Experimental Workflow for Waste Disposal
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the relevant Safety Data Sheet for the most accurate and up-to-date information.
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 6-Ethylpicolinic Acid
Hazard Identification and Personal Protective Equipment (PPE)
The available safety data for analogous compounds indicates that picolinic acid derivatives should be handled with care. The primary hazards include potential irritation to the skin and eyes, and harm if swallowed or inhaled.[1][2][3] Therefore, a comprehensive PPE strategy is essential to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[2][4] A face shield may be necessary for splash hazards. | Protects against dust particles and potential splashes. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber, neoprene).[4][5] Gloves should be inspected before use and disposed of properly after handling. | Prevents direct skin contact with the chemical. |
| Body Protection | A lab coat or impervious clothing is necessary to prevent skin exposure.[4][5] For larger quantities or situations with a higher risk of exposure, a P.V.C. apron or a full suit may be required.[1][5] | Protects underlying clothing and skin from contamination. |
| Respiratory Protection | In situations where dust may be generated, a NIOSH-approved dust respirator (e.g., N95) is recommended.[1][4] Ensure proper fit and use in accordance with the manufacturer's instructions. | Prevents inhalation of airborne particles. |
Operational and Disposal Plans
A clear and concise plan for both the handling and disposal of 6-Ethylpicolinic acid is crucial for maintaining a safe laboratory environment.
Handling Protocol
The following diagram outlines the necessary steps for safely handling this compound in a laboratory setting.
Caption: A workflow for the safe handling of this compound.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[4] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek medical attention.[4] |
Spill and Disposal Protocol
Proper containment and disposal of chemical waste are essential for environmental and personal safety.
Caption: A workflow for spill response and disposal of this compound.
By adhering to these guidelines, which are based on the safety profiles of structurally similar compounds, researchers can handle this compound with a high degree of safety, ensuring the protection of both laboratory personnel and the surrounding environment. Always consult your institution's specific safety protocols and guidelines before beginning any new experimental work.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
